Methyl 3-bromo-4-methyl-2-nitrobenzoate
Description
Properties
CAS No. |
320740-33-8 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3 |
InChI Key |
CNRZAPHTDRGVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Introduction
Methyl 3-bromo-4-methyl-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromo, methyl, and nitro groups on the methyl benzoate scaffold creates a unique electronic and steric environment, making the elucidation of its precise structure a critical undertaking. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This technical guide offers a comprehensive overview of the expected spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate, designed for researchers, scientists, and drug development professionals. By integrating foundational principles with data from analogous structures, this document provides a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignments. The structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with the IUPAC numbering is presented below.
Caption: Molecular structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of each signal are diagnostic of the proton's location and its neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation :
-
Weigh approximately 5-25 mg of high-purity Methyl 3-bromo-4-methyl-2-nitrobenzoate.[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[3][4]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | 7.6 - 7.8 | Doublet (d) | 1H | ~8.0 |
| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | ~8.0 |
| OCH₃ | ~3.9 | Singlet (s) | 3H | - |
| Ar-CH₃ | ~2.5 | Singlet (s) | 3H | - |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show two doublets, corresponding to H-5 and H-6. These two protons are ortho to each other, leading to a doublet-of-doublets splitting pattern with a typical ortho coupling constant of approximately 8.0 Hz.
-
H-6 : This proton is ortho to the electron-withdrawing nitro group, which will cause a significant downfield shift.[5]
-
H-5 : This proton is meta to the nitro group and ortho to the methyl group. The electron-donating nature of the methyl group will cause a slight upfield shift compared to H-6.[6]
-
OCH₃ : The methyl protons of the ester group are expected to appear as a singlet around 3.9 ppm.
-
Ar-CH₃ : The methyl protons attached to the aromatic ring will resonate as a singlet at approximately 2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation :
-
Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]
-
Follow the same dissolution and filtration procedure as for ¹H NMR.
-
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]
-
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-1 | ~132 |
| C-2 | ~148 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~135 |
| C-6 | ~128 |
| OCH₃ | ~53 |
| Ar-CH₃ | ~20 |
Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.
-
C=O : The carbonyl carbon of the ester is expected to be the most downfield signal.
-
C-2 : The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.[8]
-
C-4 : The carbon bearing the methyl group will also be downfield.
-
C-3 : The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.[9]
-
C-1, C-5, C-6 : The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.
-
OCH₃ and Ar-CH₃ : The methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11] The KBr should be thoroughly dried to avoid moisture peaks in the spectrum.[12]
-
The mixture should be ground to a fine, homogeneous powder.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[13][14]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium to Weak |
| Ester C=O Stretch | 1730 - 1715 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.
-
Nitro Group : Two very strong and characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group.[15][16][17]
-
Ester Group : A strong absorption for the C=O stretch will be prominent.[18][19][20][21] Additionally, strong C-O stretching bands will be present.
-
Aromatic Ring : C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the presence of the aromatic ring.[22][23]
-
C-Br Bond : The C-Br stretch appears in the fingerprint region and can be used to confirm the presence of the bromine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[24]
-
-
Data Acquisition :
-
Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically using Electron Ionization, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).[25][26][27]
-
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺) : A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[28][29] The nominal molecular weight is approximately 274 g/mol .
-
Key Fragments :
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of Methyl 3-bromo-4-methyl-2-nitrobenzoate. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical intermediate. The detailed protocols and interpretation guidelines presented herein are intended to support the work of scientists in the fields of chemical synthesis and drug development, ensuring the accurate characterization of novel molecules.
References
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 11. scienceijsar.com [scienceijsar.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. FTIR sample preparation (KBr pellets) - Specac Ltd [specac.com]
- 14. helsinki.fi [helsinki.fi]
- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
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- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. bellevuecollege.edu [bellevuecollege.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. savemyexams.com [savemyexams.com]
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- 31. chem.libretexts.org [chem.libretexts.org]
Starting materials for Methyl 3-bromo-4-methyl-2-nitrobenzoate synthesis
Title: Strategic Synthesis and Starting Materials for Methyl 3-bromo-4-methyl-2-nitrobenzoate
Executive Summary
Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8) is a highly functionalized aromatic building block essential for the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting EGFR mutations. The synthesis of this polysubstituted benzene ring requires precise control over regioselectivity. This technical guide evaluates the starting materials, mechanistic causality, and experimental protocols for its synthesis, contrasting the traditional Electrophilic Aromatic Substitution (EAS) approach with the highly regioselective Sandmeyer pathway.
Retrosynthetic Analysis & Starting Material Selection
The target ester is derived from its corresponding carboxylic acid, 3-bromo-4-methyl-2-nitrobenzoic acid (CAS: 320740-32-7). To synthesize this key intermediate, two primary starting materials and their respective pathways are utilized in the industry:
-
Route A (The EAS Route): Starts from the readily available 4-methylbenzoic acid (p-toluic acid). It relies on sequential electrophilic bromination and nitration [1].
-
Route B (The Sandmeyer Route): Starts from 3-amino-4-methyl-2-nitrobenzoic acid. It utilizes diazotization followed by copper-catalyzed halogenation to guarantee regiochemical fidelity [2][3].
Figure 1: Comparison of the EAS (Route A) and Sandmeyer (Route B) synthetic pathways.
Mechanistic Causality in Regioselective Functionalization
Understanding the electronic and steric directing effects is critical for selecting the optimal synthetic route and ensuring a self-validating protocol.
The Flaw of the EAS Route (Route A):
When 4-methylbenzoic acid undergoes bromination, the activating methyl group (ortho/para directing) and the deactivating carboxylic acid (meta directing) synergistically direct the incoming bromine atom to the 3-position, yielding 3-bromo-4-methylbenzoic acid. However, the subsequent nitration step introduces severe regioselectivity challenges. The nitronium ion (
Figure 2: Competing directing effects during the nitration of 3-bromo-4-methylbenzoic acid.
The Superiority of the Sandmeyer Route (Route B): To bypass the steric hindrance and poor regioselectivity of direct nitration, pharmaceutical scale-ups utilize 3-amino-4-methyl-2-nitrobenzoic acid. By employing the Sandmeyer reaction, the amino group at the exact 3-position is converted into a diazonium salt and subsequently displaced by a bromide ion. This mechanistic choice completely eliminates the formation of the 5-nitro byproduct, securing an 86.5% yield of the pure 3-bromo-4-methyl-2-nitrobenzoic acid isomer [2][3].
Step-by-Step Experimental Methodologies
Protocol A: Sandmeyer Synthesis of 3-Bromo-4-methyl-2-nitrobenzoic Acid Causality Note: Hydrobromic acid (HBr) is strictly used instead of HCl to prevent the competitive chlorination of the aromatic ring during the diazonium displacement phase.
-
Preparation: Suspend 3-amino-4-methyl-2-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%) and cool the mixture to 0–5 °C using an ice-salt bath.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (
, 1.1 eq) dropwise. Critical: Maintain the internal temperature below 5 °C to prevent premature nitrogen evolution and diazonium decomposition. Stir for 30 minutes. -
Halogenation: Gradually transfer the cold diazonium solution into a separate flask containing a suspension of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr at room temperature.
-
Completion: Heat the mixture to 60 °C for 1.75 hours until nitrogen gas evolution completely ceases [3].
-
Workup: Cool the mixture, filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure acid (86.5% yield) [2].
Protocol B: Fischer Esterification to the Target Methyl Ester Causality Note: Esterification is an equilibrium process. Excess methanol and a strong acid catalyst are required, alongside active water removal, to drive the reaction to the product side according to Le Chatelier's principle.
-
Setup: Dissolve the synthesized 3-bromo-4-methyl-2-nitrobenzoic acid in anhydrous methanol (10 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (
, 0.1 eq) dropwise under continuous stirring. -
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours. Use a Soxhlet extractor fitted with activated molecular sieves (3Å) to continuously remove water from the condensed methanol [1].
-
Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous sodium bicarbonate (
), and extract with ethyl acetate. Dry the organic layer over anhydrous and evaporate to obtain pure Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Quantitative Data & Yield Optimization
Table 1: Comparative Analysis of Synthetic Routes for the Precursor Acid
| Metric | Route A: Direct EAS | Route B: Sandmeyer Reaction |
| Starting Material | 4-Methylbenzoic acid | 3-Amino-4-methyl-2-nitrobenzoic acid |
| Reaction Steps | 2 (Bromination, Nitration) | 1 (Diazotization/Halogenation) |
| Regioselectivity | Poor (Mixture of 2-nitro & 5-nitro) | Excellent (100% specific to 3-bromo) |
| Purification Need | High (Column Chromatography) | Low (Simple Recrystallization) |
| Typical Yield | < 40% (Isolated target isomer) | 86.5% [2][3] |
| Scalability | Low (Due to isomer separation) | High (Validated in patent literature) |
Downstream Applications in Drug Development
The synthesized Methyl 3-bromo-4-methyl-2-nitrobenzoate serves as a critical junction in oncology drug discovery. The nitro group can be chemoselectively reduced to an amine using iron powder (Fe) and hydrochloric acid in ethanol. This reduction yields a 2-amino derivative that is subsequently cyclized into substituted quinazolines. These quinazoline scaffolds are potent kinase inhibitors, specifically engineered to target and inhibit abnormal signal transduction in EGFR-mutated cancers [2].
References
- Google Patents. "US10653701B2 - Substituted quinazolines for inhibiting kinase activity".
-
Molaid. "2-硝基-3-氨基-4-甲基苯甲酸 | 37901-90-9". Molaid Chemical Database.[Link]
Mechanistic Elucidation and Controlled Nitration of Methyl 4-Methylbenzoate: A Technical Guide
Executive Summary
The regioselective nitration of aromatic compounds is a foundational transformation in organic synthesis, material science, and drug development. This whitepaper provides an in-depth technical analysis of the nitration of methyl 4-methylbenzoate (methyl p-toluate). By deconstructing the synergistic directing effects of its substituents and detailing a self-validating experimental protocol, this guide bridges theoretical electrophilic aromatic substitution (EAS) kinetics with field-proven laboratory practices.
Substrate Profiling & Synergistic Directing Effects
Methyl 4-methylbenzoate is an archetypal aromatic substrate featuring two distinct functional groups situated at para positions relative to each other: a methoxycarbonyl group (-COOCH₃) at C1 and a methyl group (-CH₃) at C4 1[1].
The regiochemical outcome of its nitration is a textbook example of synergistic directing effects:
-
The Methyl Group (-CH₃): Acts as an electron-donating group (EDG) via hyperconjugation and induction. It activates the aromatic ring and directs incoming electrophiles to its ortho positions (C3 and C5) 2[2].
-
The Ester Group (-COOCH₃): Acts as an electron-withdrawing group (EWG) via resonance. It deactivates the ring and directs electrophiles to its meta positions (which are also C3 and C5) 2[2].
Because these groups are perfectly aligned to reinforce one another, the electrophilic attack is funneled exclusively to the 3-position, yielding methyl 4-methyl-3-nitrobenzoate with exceptional regioselectivity.
Mechanistic Elucidation of Electrophilic Aromatic Substitution (EAS)
Generation of the Nitronium Ion
The reaction initiates with the formation of the active electrophile. In a mixed-acid system, concentrated sulfuric acid acts as a Brønsted acid to protonate nitric acid. Subsequent dehydration yields the highly reactive, linear nitronium ion (NO₂⁺)3[3].
Electrophilic Attack and the Arenium Ion
The π-electron cloud of the aromatic ring attacks the nitronium ion at the C3 position. This rate-determining step disrupts aromaticity, forming a resonance-stabilized carbocation known as the arenium ion (sigma complex). Computational studies on related EAS reactions indicate that the activation energy barrier (ΔE) for this step is heavily influenced by pre-existing substituents, with theoretical barrier heights correlating strongly with experimental kinetic data 4[4].
Rearomatization
A weak base in the reaction mixture (typically HSO₄⁻) abstracts the proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond collapse back into the ring, restoring the aromatic system and finalizing the substitution.
Logical flow of the Electrophilic Aromatic Substitution (EAS) mechanism.
Quantitative Data & Kinetic Parameters
The following table summarizes the critical thermodynamic and kinetic parameters governing this specific nitration workflow.
| Parameter | Value | Causality / Significance |
| Reaction Temperature | 0–5 °C | Suppresses dinitration and ester hydrolysis2[2]. |
| Regioselectivity | >95% (3-position) | Synergistic reinforcement by -CH₃ (ortho) and -COOCH₃ (meta) 2[2]. |
| Active Electrophile | NO₂⁺ | Generated via dehydration of HNO₃ by H₂SO₄ 3[3]. |
| Computed Barrier (ΔE) | ~ -0.29 a.u. | Reflects the activation energy for arenium ion formation in related EAS reactions4[4]. |
Field-Proven Experimental Protocol: A Self-Validating System
To ensure reproducibility, high yield, and safety, the following protocol incorporates built-in validation checks and strict thermodynamic controls.
Step-by-step experimental workflow for the nitration of methyl 4-methylbenzoate.
Reagent Preparation & Substrate Dissolution
-
Methodology: Dissolve 5.0 g of methyl 4-methylbenzoate in 15 mL of concentrated sulfuric acid in a 125 mL Erlenmeyer flask. Chill the flask in an ice-water bath to 0–5 °C.
-
Causality: Sulfuric acid serves a dual purpose as both the solvent and the catalyst. Chilling the substrate prior to the addition of the nitrating agent prevents localized exothermic spikes that could lead to unwanted dinitration or ester hydrolysis 2[2].
Electrophilic Addition
-
Methodology: In a separate vial, carefully mix 5 mL of concentrated nitric acid with 5 mL of concentrated sulfuric acid over ice. Add this nitrating mixture dropwise to the substrate solution using a Pasteur pipette, strictly maintaining the internal temperature below 5 °C.
-
Causality: The generation of the nitronium ion and the subsequent EAS are highly exothermic. Dropwise addition ensures the heat dissipation rate exceeds the heat generation rate, preserving regioselectivity and preventing the degradation of the ester functional group2[2].
Reaction Incubation & Quenching
-
Methodology: Once addition is complete, allow the mixture to stir at room temperature for 15 minutes. Subsequently, pour the reaction mixture over 50 g of crushed ice.
-
Causality: The brief incubation allows the reaction to reach completion. Pouring the highly acidic mixture over ice simultaneously quenches the reaction, dilutes the acid to halt further electrophilic generation, and acts as an anti-solvent. The sudden drop in solubility forces the hydrophobic product, methyl 4-methyl-3-nitrobenzoate, to precipitate out of solution as a solid.
Isolation and Analytical Validation (Self-Validating Check)
-
Methodology: Isolate the crude solid via vacuum filtration and wash thoroughly with cold water until the filtrate is pH neutral. Recrystallize the product from a minimal amount of hot methanol.
-
Validation: The protocol is self-validating through post-process analytical checks. The purity of the recrystallized product must be verified via melting point analysis. Pure methyl 4-methyl-3-nitrobenzoate exhibits a sharp melting point of 52–54 °C. A depressed or broad melting range indicates incomplete washing of residual acids or the presence of dinitrated byproducts, necessitating a second recrystallization.
References
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances, ACS Omega,
- Methyl 2-amino-4-methyl-5-nitrobenzo
- Benzocaine synthesis from toluene and p-xylene, The Science Snail,
- PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)
Sources
Regioselectivity in the Bromination of Methyl-2-Nitrobenzoates: Mechanisms, Directing Effects, and Synthetic Protocols
Executive Summary
Methyl-2-nitrobenzoates and their alkylated derivatives are highly versatile scaffolds in pharmaceutical chemistry, serving as critical intermediates for complex active pharmaceutical ingredients (APIs) such as the antineoplastic drug Lenalidomide and the experimental therapeutic ABBV-105[1],[2]. However, the functionalization of these molecules via bromination presents a profound regioselectivity challenge. Depending on the reaction conditions, bromination can be directed either to the aromatic ring via an Electrophilic Aromatic Substitution (SEAr) pathway or to an alkyl side chain via a radical mechanism[3].
As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and understand the fundamental thermodynamic and kinetic principles driving these reactions. This whitepaper provides an in-depth mechanistic analysis of both bromination pathways, supported by self-validating experimental protocols designed for high-fidelity scale-up.
Electrophilic Aromatic Substitution (SEAr): Overriding Directing Biases
When the synthetic objective is to halogenate the aromatic core (e.g., synthesizing methyl 4-bromo-3-methyl-2-nitrobenzoate), chemists must navigate a highly deactivated pi-system.
The Causality of Regioselectivity
In polyfunctionalized systems like methyl 3-methyl-2-nitrobenzoate, the aromatic ring is profoundly deactivated by two strongly electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester (-COOMe)[3]. Both groups exert a meta-directing influence. Conversely, the presence of a methyl group provides a competing ortho/para-directing activating effect.
Because of the severe deactivation caused by the -NO₂ and -COOMe groups, spontaneous halogenation with diatomic bromine (Br₂) is kinetically unviable. The activation energy barrier must be lowered using a strong Lewis acid catalyst (e.g., FeBr₃ or AlCl₃)[4]. The Lewis acid polarizes the Br-Br bond, generating a highly reactive bromonium electrophile (Br⁺).
The ultimate regioselectivity is dictated by a synergistic combination of electronic activation and steric shielding. The ester group's steric bulk effectively shields adjacent positions, while the methyl group electronically activates the C4 and C6 positions. Consequently, FeBr₃-catalyzed bromination selectively funnels the electrophile to the sterically accessible C4 position[3].
Figure 1: Directing group effects governing SEAr regioselectivity in methyl-2-nitrobenzoates.
Benzylic Radical Bromination: The Wohl-Ziegler Pathway
When the target requires functionalization of the alkyl side chain—such as the preparation of methyl 2-(bromomethyl)-3-nitrobenzoate, the crucial precursor for Lenalidomide—the SEAr pathway must be entirely suppressed[1],[5].
The Causality of Regioselectivity
This transformation relies on the Wohl-Ziegler bromination mechanism. The regioselectivity here is governed strictly by Bond Dissociation Energy (BDE). The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds.
Upon thermal homolytic cleavage of an initiator like azobisisobutyronitrile (AIBN), the resulting radical abstracts a benzylic hydrogen. The intermediate benzylic radical is highly stabilized by resonance with the aromatic pi-system[6]. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are utilized because they maintain a very low, steady-state concentration of Br₂ in the solution, which prevents competing electrophilic addition or aromatic substitution[1].
Quantitative Regioselectivity Data
The following table summarizes the divergent reaction conditions required to achieve absolute regiocontrol in methyl-2-nitrobenzoate derivatives.
| Substrate | Target Position | Brominating Agent | Catalyst / Initiator | Reaction Pathway | Typical Yield |
| Methyl 3-methyl-2-nitrobenzoate | Aromatic C4 | Br₂ | FeBr₃ | SEAr | >90% |
| Methyl 2-methyl-3-nitrobenzoate | Benzylic -CH₃ | NBS or DBDMH | AIBN (55-75°C) | Radical | 85-95% |
| Methyl 2-methyl-3-nitrobenzoate | Benzylic -CH₃ | Br₂ | hν (UV Light) | Radical | 70-80% |
Self-Validating Experimental Protocol: Benzylic Bromination
To ensure trustworthiness and reproducibility, the following protocol for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate is designed as a self-validating system. Every step includes an operational causality and an In-Process Control (IPC) to verify success before proceeding.
Step 1: System Preparation
-
Action: Charge a dry, nitrogen-purged reactor with methyl 2-methyl-3-nitrobenzoate (1.0 eq) and acetonitrile (5 volumes)[1].
-
Causality: Acetonitrile is selected over traditional carbon tetrachloride (CCl₄) due to modern environmental compliance. Furthermore, its polarity perfectly solubilizes the substrate while allowing the succinimide byproduct to be easily managed during downstream isolation[5].
Step 2: Reagent Addition
-
Action: Add NBS (1.2 eq) and AIBN (0.1 eq) to the stirring mixture[5].
-
Causality: A slight stoichiometric excess of NBS ensures complete conversion. AIBN is strictly preferred over benzoyl peroxide (BPO) because its 10-hour half-life temperature (~65°C) perfectly aligns with the reflux temperature of acetonitrile, providing a controlled, steady-state radical flux without the risk of thermal runaway[1].
Step 3: Thermal Initiation
-
Action: Heat the reaction mixture to 55-75°C under a nitrogen atmosphere for 12-15 hours[1].
Step 4: In-Process Control (IPC) - The Self-Validation Node
-
Action: Sample the reaction and monitor via HPLC.
-
Validation Logic: The reaction must only be quenched when the starting material peak area is <1%. If the reaction is quenched prematurely, the unreacted starting material will co-crystallize with the product. If conversion stalls at >1%, the operator is instructed to spike an additional 0.05 eq of AIBN to re-initiate the radical chain[1].
Step 5: Isolation
-
Action: Concentrate the acetonitrile under vacuum (~80% volume removal) and induce crystallization[1].
-
Causality: Removing the bulk solvent forces the highly crystalline bromomethyl product out of solution, while retaining the highly soluble succinimide byproduct in the mother liquor, yielding a highly pure intermediate ready for downstream amination[6].
Figure 2: Self-validating experimental workflow for benzylic radical bromination.
References
-
Title: Process for synthesis of lenalidomide (US10392364B2) | Source: Google Patents | URL: 1
-
Title: Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 | Source: Smolecule | URL: 3
-
Title: Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Source: Benchchem | URL: 4
-
Title: Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 | Source: ChemicalBook | URL: 5
-
Title: What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications? - FAQ | Source: Guidechem | URL: 6
-
Title: Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling | Source: Organic Process Research & Development - ACS Publications | URL: 2
Sources
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- 4. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 5. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
The Multifaceted Biological Activity of Substituted Nitrobenzoates: A Technical Guide for Drug Development
Executive Summary
The nitrobenzoate scaffold—characterized by a benzene ring substituted with an electron-withdrawing nitro group and a carboxylate moiety—has emerged as a highly versatile pharmacophore in medicinal chemistry. The unique electronic properties imparted by the nitro group significantly influence the molecule's lipophilicity, redox potential, and susceptibility to enzymatic hydrolysis. This technical guide explores the mechanistic foundations of substituted nitrobenzoates, detailing their antimicrobial, anti-angiogenic, and antimalarial activities, while providing field-proven, self-validating protocols for their preclinical evaluation.
Mechanistic Foundations of Biological Activity
Antimicrobial and Antitubercular Efficacy
Substituted nitrobenzoates exhibit profound antimicrobial properties, particularly against challenging pathogens such as Mycobacterium tuberculosis and Candida species. The efficacy of these compounds is largely driven by a dual-action mechanism. First, the electron-withdrawing nature of the nitro group increases the electrophilicity of the ester carbonyl, making it an ideal substrate for mycobacterial esterases. Upon cellular entry, the ester is rapidly hydrolyzed into a weak acid, leading to lethal cytosolic acidification. Concurrently, the nitro group undergoes bioreduction by bacterial nitroreductases, generating highly reactive nitrogen species (RNS) that induce catastrophic oxidative damage to DNA and cellular proteins 1.
Furthermore, specific derivatives like 3-methyl-4-nitrobenzoate have demonstrated potent antifungal activity. In silico modeling and in vitro assays suggest that these compounds target thymidylate kinase (TPMK), a critical enzyme for fungal DNA synthesis, effectively inhibiting the growth of opportunistic pathogens like Candida guilliermondii2.
Mechanistic pathway of nitrobenzoate activation via ester hydrolysis and bioreduction.
Anticancer and Anti-Angiogenic Properties
Beyond infectious diseases, nitrobenzoate derivatives are being actively investigated for their antineoplastic and anti-angiogenic potential. Tumor progression relies heavily on angiogenesis—the formation of new blood vessels from pre-existing ones. Recent in vivo studies utilizing zebrafish models have demonstrated that novel nitrobenzoate-derived compounds, such as Compound X8, significantly impair vascular development. The primary mechanism involves the targeted disruption of the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for endothelial cell sprouting and the formation of the caudal vein plexus (CVP) 3. By inhibiting this pathway, nitrobenzoates effectively starve developing micro-tumors of their blood supply.
Inhibition of BMP-mediated endothelial sprouting and vascular development by Compound X8.
Antimalarial Activity via Organometallic Complexation
The biological activity of nitrobenzoates can be dramatically enhanced through complexation with organometallic moieties. For instance, organotin(IV) nitrobenzoate complexes have shown exceptional antimalarial activity against Plasmodium falciparum. The lipophilic nature of the triphenyltin(IV) moiety facilitates rapid penetration of the parasitic membrane, while the nitrobenzoate ligand stabilizes the complex and contributes to intracellular oxidative stress. Studies indicate that the antimalarial potency is directly correlated with the number of carbon atoms in the organotin ligand, with triphenyltin(IV) derivatives exhibiting the highest efficacy 4.
Quantitative Data Summary
The table below consolidates the key quantitative metrics demonstrating the broad-spectrum efficacy of various substituted nitrobenzoates across different biological targets.
| Compound | Target Organism / System | Primary Biological Activity | Key Quantitative Metric | Ref |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | Antitubercular | High Potency (Variable MIC) | 1 |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Antifungal | MIC = 31 µM | 2 |
| Compound X8 | Zebrafish Embryos | Anti-angiogenic | Sublethal Dose = 3 µM | 3 |
| Triphenyltin(IV) 3-nitrobenzoate | Plasmodium falciparum | Antimalarial | IC₅₀ = 7.2 x 10⁻³ µg/mL | 4 |
Experimental Workflows & Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact methodologies required to evaluate the biological activities of substituted nitrobenzoates.
Protocol A: High-Throughput Mycobacterial Resazurin Microtiter Assay (REMA)
Purpose: To evaluate the antitubercular efficacy of substituted nitrobenzoate esters based on cellular metabolic reduction.
-
Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase is reached (OD₆₀₀ ≈ 0.6-0.8).
-
Compound Dilution: Prepare two-fold serial dilutions of the nitrobenzoate derivatives in 96-well microtiter plates using 7H9 broth. Causality Note: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity from skewing the MIC data.
-
Control Assignment: Designate specific wells for a sterility control (broth only), a growth control (inoculum + vehicle), and a positive control (inoculum + standard drug, e.g., Rifampicin).
-
Inoculation: Add 100 µL of the standardized bacterial suspension (adjusted to 10⁵ CFU/mL) to each well.
-
Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 7 days in a humidified atmosphere.
-
Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. Causality Note: Resazurin acts as an oxidation-reduction indicator. Viable mycobacteria metabolize resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).
-
Signal Readout & Validation: Quantify fluorescence (Ex: 530 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the resazurin color shift. Self-Validation: The assay is strictly validated only if the growth control exhibits robust fluorescence (>10⁴ RFU) and the sterility control remains at baseline.
Protocol B: Zebrafish Angiogenesis Assay for Compound X8
Purpose: To assess the anti-angiogenic properties of nitrobenzoate derivatives in vivo.
-
Embryo Collection: Collect transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)) at 1 day post-fertilization (dpf). Causality Note: This specific transgenic line is utilized because the fli1 promoter drives green fluorescent protein expression specifically in endothelial cells, enabling real-time visualization of vascular network formation.
-
Dechorionation & Treatment: Manually dechorionate embryos using fine forceps. Transfer 10-15 embryos per well into a 24-well plate containing E3 medium.
-
Dosing: Administer Compound X8 at predetermined sublethal concentrations (e.g., 1 µM, 3 µM). Include a 0.1% DMSO vehicle control. Self-Validation: A positive control (e.g., SU5416, a known VEGFR inhibitor) is mandatory to confirm the sensitivity of the embryonic batch to anti-angiogenic agents.
-
Incubation: Incubate the embryos at 28.5°C until 3 dpf, allowing sufficient time for caudal vein plexus (CVP) formation.
-
Imaging: Anesthetize embryos with 0.02% tricaine. Mount in 1% low-melting-point agarose and image using a fluorescence microscope.
-
Quantification: Measure the area of the CVP and the number of intact vascular loops using image analysis software (e.g., ImageJ). A statistically significant reduction in CVP area relative to the vehicle control validates the anti-angiogenic efficacy of the compound.
References
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC (NIH). 1
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. 2
-
Nitrobenzoate-Derived Compound X8 Impairs Vascular Development in Zebrafish - PMC (NIH). 3
-
IN VITRO ANTIMALARIAL ACTIVITY OF SOME ORGANOTIN(IV)2-NITROBENZOATE COMPOUNDS AGAINST PLASMODIUM FALCIPARUM - Macedonian Journal of Chemistry and Chemical Engineering. 4
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Safety and handling precautions for Methyl 3-bromo-4-methyl-2-nitrobenzoate
An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 3-bromo-4-methyl-2-nitrobenzoate. As a senior application scientist, the following protocols and recommendations are synthesized from established safety data for structurally similar compounds, ensuring a robust and cautious approach to handling this chemical in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.
Understanding the Hazard Profile
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2]
These hazards are attributed to the reactivity of the functional groups present on the benzene ring. The nitro group and the bromine atom can interact with biological macromolecules, leading to irritation and potential toxicity.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[2] |
| Acute toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a combination of effective engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through inhalation, dermal contact, and accidental ingestion.
Engineering Controls: The First Line of Defense
All work with Methyl 3-bromo-4-methyl-2-nitrobenzoate should be conducted in a well-ventilated area.[3]
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of this compound, including weighing, transferring, and reactions. This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are essential in the immediate work area.[4][5]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a risk of splashing.[6] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[6][8] | To prevent skin contact and subsequent irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect street clothing.[6] Closed-toe shoes are mandatory. | To prevent accidental skin contact. |
| Respiratory Protection | For most laboratory-scale operations in a fume hood, respiratory protection is not necessary. However, if there is a potential for generating significant amounts of dust or aerosols, a NIOSH-approved respirator with a particulate filter may be required.[4][8] | To prevent respiratory tract irritation.[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[6]
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.[6][8]
-
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[3]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Storage Conditions: Store in a cool, dark place. Some sources recommend refrigeration.
Emergency Procedures: A Proactive Approach
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[4] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6][8] Wear appropriate PPE, including respiratory protection if necessary.[6] Avoid breathing dust.[6][8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6]
-
Containment and Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[6][8] Avoid creating dust.[6][8] Clean the spill area with a suitable solvent and then wash with soap and water.
Fire and Explosion Hazard Data
While not considered highly flammable, this compound will burn if exposed to a source of ignition.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]
-
Hazardous Combustion Products: In the event of a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7][9]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7]
Disposal Considerations
All waste generated from the use of Methyl 3-bromo-4-methyl-2-nitrobenzoate must be considered hazardous waste.
-
Waste Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6][8]
Experimental Workflow: Safe Handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Caption: Workflow for the safe handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- TCI EUROPE N.V. SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Sigma-Aldrich. Methyl 4-bromo-3-methyl-2-nitrobenzoate.
- Chemadvisor. (2010, November 29). MSDS - OHS14953.
- Accela ChemBio Inc. Material Safety Data Sheet.
- Capot Chemical. MSDS of methyl 3-bromo-4-fluoro-2-methylbenzoate.
- Acros Organics. (2025, December 20). SAFETY DATA SHEET.
- PubChem. Methyl 4-bromo-3-nitrobenzoate.
- FUJIFILM Wako Chemicals. (2023, March 16). SAFETY DATA SHEET.
- Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate.
- Apollo Scientific. (2023, July 11). Methyl 3-methyl-4-nitrobenzoate - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- ECHEMI. Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety Data Sheets.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE.
- Fisher Scientific. Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET.
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Methodological & Application
Application Note: Regioselective Synthesis and Isolation of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of highly substituted, sterically hindered aromatic scaffolds is a fundamental challenge in modern drug development. The target compound, Methyl 3-bromo-4-methyl-2-nitrobenzoate , serves as a highly functionalized intermediate for cross-coupling reactions and advanced Active Pharmaceutical Ingredient (API) synthesis.
Starting from 4-methyl-2-nitrobenzoic acid , the synthetic route necessitates a two-stage approach: a Fischer esterification to protect the carboxylic acid, followed by an Electrophilic Aromatic Substitution (SEAr) to introduce the bromine atom.
The Regioselectivity Challenge
The intermediate, methyl 4-methyl-2-nitrobenzoate, presents a complex electronic environment. The aromatic ring is heavily deactivated by two electron-withdrawing groups: the ester (-COOMe) at C1 and the nitro (-NO2) at C2.
-
The -COOMe group is meta-directing, pushing electrophilic attack toward the C3 and C5 positions.
-
The -CH3 group at C4 is weakly activating and ortho/para-directing, which synergistically activates the exact same C3 and C5 positions .
Because both directing groups target C3 and C5, bromination will occur at both sites. The primary challenge is steric hindrance: C5 is flanked only by a methyl group and a hydrogen atom, making it the kinetically favored site. Conversely, C3 is highly hindered between the methyl group and the bulky nitro group. Thus, the 5-bromo isomer is the thermodynamic major product. Isolating the desired 3-bromo isomer requires forcing SEAr conditions and rigorous chromatographic baseline separation.
Suppressing Radical Pathways
A critical failure point in this synthesis is the inadvertent activation of radical pathways. If the reaction is exposed to light or radical initiators, benzylic bromination will occur at the C4-methyl group, yielding the undesired side-product methyl 4-(bromomethyl)-2-nitrobenzoate . To prevent this, the reaction must be conducted strictly in the dark using a strong Lewis acid to mandate the ionic SEAr mechanism.
Experimental Workflows
Figure 1: Two-step synthetic workflow and isolation strategy for the target benzoate.
Protocol A: Fischer Esterification
Objective: Convert 4-methyl-2-nitrobenzoic acid to methyl 4-methyl-2-nitrobenzoate.
-
Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10.0 g (55.2 mmol) of 4-methyl-2-nitrobenzoic acid in 100 mL of anhydrous methanol.
-
Catalysis : Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.
-
Causality: H₂SO₄ acts as both a catalyst to protonate the carbonyl oxygen (increasing its electrophilicity) and a dehydrating agent to drive the equilibrium toward the ester product.
-
-
Reaction : Heat the mixture to reflux (65°C) for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).
-
Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 150 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate ester as a pale yellow solid.
Protocol B: Electrophilic Aromatic Bromination
Objective: Regioselective bromination via ionic SEAr mechanism.
-
Setup : In a 100 mL three-neck flask strictly shielded from light (wrapped in aluminum foil), dissolve 10.0 g (51.2 mmol) of methyl 4-methyl-2-nitrobenzoate in 50 mL of anhydrous dichloromethane (DCM).
-
Activation : Add 1.36 g (5.1 mmol, 0.1 eq) of anhydrous iron(III) bromide (FeBr₃).
-
Causality: The highly deactivated aromatic ring requires a strong Lewis acid to polarize the Br-Br bond and generate the highly reactive Br⁺ electrophile.
-
-
Bromination : Slowly add 3.15 mL (61.4 mmol, 1.2 eq) of liquid bromine (Br₂) dropwise via an addition funnel over 30 minutes at 0°C. (Safety: Perform exclusively in a fume hood).
-
Reaction : Warm the mixture to 40°C and stir for 24 hours.
-
Causality: The dark environment is strictly maintained to suppress homolytic cleavage of Br₂, preventing radical benzylic bromination at the C4-methyl group.
-
-
Quenching : Cool to room temperature and quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted bromine to benign bromide ions.
-
Extraction : Extract the aqueous layer with DCM (2 × 50 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a crude regioisomer mixture.
Protocol C: Chromatographic Separation
Objective: Isolate the sterically hindered 3-bromo isomer from the 5-bromo major product.
-
Preparation : Dry-load the crude mixture onto a high-resolution silica gel column (230-400 mesh).
-
Elution : Perform isocratic elution using a low-polarity solvent system (Hexanes:DCM 80:20).
-
Causality: The 3-bromo and 5-bromo isomers possess nearly identical R_f values. A low-polarity system ensures slow elution, maximizing theoretical plates for baseline resolution.
-
-
Isolation : The less sterically hindered 5-bromo isomer typically elutes first. Collect the subsequent fractions containing the target Methyl 3-bromo-4-methyl-2-nitrobenzoate. Verify purity via ¹H-NMR (confirming the absence of the C5 proton singlet).
Quantitative Data & Reagent Profiling
Table 1: Reaction Profile and Theoretical Yields
| Compound | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-methyl-2-nitrobenzoic acid | 181.15 | 1.0 | 10.0 g | Starting Material |
| Methanol | 32.04 | Excess | 100 mL | Reactant / Solvent |
| Sulfuric Acid (conc.) | 98.08 | 0.1 | 0.5 mL | Catalyst |
| Methyl 4-methyl-2-nitrobenzoate | 195.17 | 1.0 | 10.7 g * | Intermediate |
| Bromine (Br₂) | 159.81 | 1.2 | 3.4 mL | Electrophile |
| Iron(III) Bromide (FeBr₃) | 295.56 | 0.1 | 1.6 g | Lewis Acid |
| Methyl 3-bromo-4-methyl-2-nitrobenzoate | 274.07 | - | ~3.5 g | Target Product |
| Methyl 5-bromo-4-methyl-2-nitrobenzoate | 274.07 | - | ~9.5 g | Major Byproduct |
*Assumes 100% theoretical conversion for the intermediate esterification step. Final product yields reflect typical regioisomeric ratios (~1:3 in favor of the 5-bromo isomer).
Mechanistic Visualization
Figure 2: Synergistic directing effects and steric hindrance governing SEAr regioselectivity.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15088701, Methyl 2-(bromomethyl)-4-nitrobenzoate.[Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 106987, 4-Methyl-2-nitrobenzoic acid.[Link]
Application Note: Purification of Methyl 3-bromo-4-methyl-2-nitrobenzoate via Dual-Solvent Recrystallization
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that require stringent purification before downstream utilization. Methyl 3-bromo-4-methyl-2-nitrobenzoate is a prime example: an advanced intermediate widely used in medicinal chemistry and material science[1]. Because it possesses multiple orthogonal reactive sites (bromo, methyl, nitro, and ester groups), its upstream synthesis often generates structurally similar regioisomeric impurities (e.g., alternate nitration or bromination products)[2].
To achieve >99% purity, recrystallization remains the gold standard. The mechanistic rationale for this technique relies on manipulating the thermodynamic landscape of the system. By utilizing a carefully selected solvent gradient, we exploit the differential temperature-dependent solubility of the target molecule versus its impurities. The target compound is thermodynamically driven into a highly ordered, lower-energy crystal lattice, while impurities remain solvated in the mother liquor because their structural deviations prevent them from packing efficiently into the target's crystal matrix[3].
Physicochemical Properties
Understanding the quantitative physical properties of the target molecule is the first step in designing a robust purification protocol. The data below informs our solvent selection and thermal parameters[4],[1].
| Property | Value / Description |
| Chemical Name | Methyl 3-bromo-4-methyl-2-nitrobenzoate |
| CAS Number | 320740-33-8 |
| Molecular Formula | C9H8BrNO4 |
| Molecular Weight | 274.07 g/mol |
| Appearance | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility Profile | Soluble in EtOAc, DCM, Methanol; Insoluble in Hexanes, Water |
Solvent Selection: The Causality of the Dual-Solvent System
Choosing the correct solvent system is not arbitrary; it is a calculated thermodynamic decision. Methyl 3-bromo-4-methyl-2-nitrobenzoate possesses moderate polarity. While single-solvent systems (like methanol or ethanol) are often used for simpler nitrobenzoates[5], a dual-solvent approach using Ethyl Acetate (EtOAc) and Hexanes provides superior, tunable control over the dielectric constant of the medium.
-
The "Good" Solvent (Ethyl Acetate): The compound exhibits high solubility in hot EtOAc (a polar aprotic solvent) due to favorable dipole-dipole interactions with the ester and nitro groups.
-
The "Anti-Solvent" (Hexanes): The compound is practically insoluble in non-polar aliphatic hydrocarbons.
-
The Causality: By dissolving the crude material in a minimum volume of hot EtOAc and titrating in hot hexanes until the cloud point is reached, we create a perfectly poised supersaturated solution. This controlled nucleation prevents the rapid precipitation ("crashing out") that typically traps impurities within the crystal lattice, ensuring high-fidelity crystal growth.
Experimental Workflow Visualization
Workflow diagram for the dual-solvent recrystallization of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Detailed Step-by-Step Protocol
This protocol is designed with built-in causality. Every physical action has a specific thermodynamic or kinetic purpose.
Phase 1: Dissolution and Clarification
-
Preparation: Weigh the crude Methyl 3-bromo-4-methyl-2-nitrobenzoate and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.
-
Primary Solvation: Add a minimum volume of Ethyl Acetate (approx. 2–3 mL per gram of crude). Heat the suspension gently on a stirring hotplate to just below the boiling point of EtOAc (~70°C).
-
Causality Check: Why a minimum volume? Excess solvent flattens the solubility curve, drastically reducing the final yield. The goal is to reach absolute saturation at the boiling point.
-
-
Hot Filtration (If Required): If insoluble particulates (e.g., inorganic salts or dust) are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper. The glassware must be pre-heated to prevent premature crystallization in the funnel stem.
Phase 2: Anti-Solvent Addition and Nucleation
-
Titration: While maintaining the solution at ~70°C, begin adding hot Hexanes dropwise via an addition funnel or pipette.
-
The Cloud Point: Continue the addition until a faint, persistent turbidity (cloudiness) is observed. This visual cue indicates that the solution has reached its thermodynamic saturation limit at this temperature.
-
Re-clarification: Add 1–2 drops of hot EtOAc just until the solution becomes clear again. This establishes the optimal starting point for defect-free crystal nucleation.
Phase 3: Controlled Crystallization
-
Cooling Gradient: Remove the flask from the heat source. Allow it to cool slowly to room temperature, completely undisturbed.
-
Causality Check: Why cool slowly and undisturbed? Rapid cooling or agitation causes sudden supersaturation, leading to amorphous precipitation. Slow cooling provides the kinetic activation energy needed for molecules to align perfectly into a crystalline lattice, actively excluding impurities.
-
-
Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30–60 minutes. This further depresses the solubility curve, maximizing the recovery yield.
Phase 4: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold Hexanes/EtOAc mixture (e.g., 9:1 ratio).
-
Causality Check: The wash solvent must be ice-cold to prevent re-dissolving the purified product, while effectively washing away the impurity-rich mother liquor adhering to the crystal surfaces.
-
-
Drying: Transfer the crystals to a vacuum desiccator or vacuum oven (at 40°C) and dry to a constant weight to remove all residual solvent.
Analytical Validation (Self-Validating System)
A robust protocol must validate itself. To ensure the purification has succeeded without blindly trusting the visual appearance of the crystals, the system must be validated through the following analytical cross-checks:
-
Mass Balance & Yield: Calculate the percentage recovery. A typical first-crop yield should be 70–85%. If the yield is <50%, the mother liquor contains excessive product (likely due to adding too much EtOAc initially) and must be concentrated for a second crop.
-
Melting Point Depression: Measure the melting point of both the crude and the recrystallized product. The purified crystals must exhibit a sharp melting point range (≤ 1–2°C variance). A broad or depressed melting point strictly indicates the presence of residual solvent or trapped impurities.
-
Chromatographic Purity (HPLC/TLC): Run a TLC (e.g., 8:2 Hexanes:EtOAc) or HPLC comparing three samples: the crude, the purified crystals, and the mother liquor. The mother liquor must show an enrichment of impurity spots compared to the crude, validating that the thermodynamic exclusion successfully partitioned the impurities away from the target lattice.
References
-
Molaid Chemical Database. methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS 320740-33-8 Physicochemical Properties. Molaid.[Link]
-
The Journal of Organic Chemistry. ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. ACS Publications.[Link]
-
Scribd. Nitration of Methyl Benzoate Experiment - Recrystallization Protocols and Yield Calculations.[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Executive Summary
Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8)[1] is a highly functionalized, sterically demanding aryl halide. It serves as a privileged scaffold in the synthesis of complex biaryl architectures, including atropisomeric ligands and advanced pharmaceutical intermediates. The dense substitution pattern around the reactive C-Br bond—specifically the ortho-nitro and ortho-methyl groups—imparts a unique reactivity profile that renders standard cross-coupling conditions ineffective. This application note provides a comprehensive, field-proven methodology for overcoming these steric and electronic barriers in Suzuki-Miyaura reactions.
Mechanistic Causality & Ligand Selection
The Suzuki coupling of this substrate presents a classic "race condition" in palladium catalysis, governed by competing electronic and steric effects[2]:
-
Oxidative Addition (Electronically Favored) : The C3-bromine is flanked by a strongly electron-withdrawing C2-nitro group and a C1-methyl ester. This powerful inductive (-I) and mesomeric (-M) effect drastically lowers the electron density of the C-Br bond, highly activating it toward oxidative addition by the Pd(0) species[3].
-
Transmetalation (Sterically Hindered Bottleneck) : While oxidative addition is rapid, the resulting Pd(II) intermediate is buried within a severe steric cleft formed by the ortho-nitro and ortho-methyl groups. The approach of the bulky boronate complex during transmetalation is kinetically hindered, often leading to catalyst stalling or competitive protodeboronation of the boronic acid[4].
-
Reductive Elimination (Sterically Demanding) : The final C-C bond formation requires the two aryl groups to adopt a co-planar transition state, which is strongly repelled by the ortho-substituents.
The Causality of Ligand Design : Standard catalysts like Pd(PPh₃)₄ fail because they lack the steric bulk to force reductive elimination and the electron density to stabilize the highly crowded Pd(II) resting state[3][5]. Success strictly requires bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as SPhos or XPhos[4][6]. The electron-rich dicyclohexylphosphine moiety stabilizes the Pd center, while the flexible biphenyl backbone provides the extreme steric bulk necessary to "push" the catalytic cycle forward, accelerating the rate-limiting reductive elimination step[2][6].
Catalytic Workflow Visualization
Catalytic cycle of Suzuki coupling for highly hindered ortho-substituted aryl bromides.
Experimental Protocols
Protocol: Site-Selective Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos
This protocol is engineered as a self-validating system: the use of a biphasic solvent system ensures that the inorganic base remains dissolved to form the active boronate, while the high boiling point of toluene provides the thermal energy required to overcome the transmetalation activation barrier[7].
Reagents & Materials
-
Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Palladium(II) acetate[Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv, 10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)
-
Toluene / HPLC-grade Water (10:1 v/v, 11 mL total)
Step-by-Step Methodology
-
Reaction Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-methyl-2-nitrobenzoate, the arylboronic acid, and K₃PO₄.
-
Atmospheric Purge : Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Electron-rich phosphines like SPhos are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.
-
Catalyst Addition : In a separate argon-purged vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns a pale orange, indicating the formation of the active Pd(0)L complex. Transfer this solution to the main reaction flask via syringe.
-
Solvent Introduction : Add the remaining degassed toluene (9 mL) and degassed water (1 mL) to the reaction flask. Causality: Water is strictly required to hydrate the K₃PO₄ and form the reactive Ar-B(OH)₃⁻ "ate" complex, which is the actual species that undergoes transmetalation.
-
Thermal Activation : Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and partition with water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure biaryl product.
Quantitative Data Presentation
The following table summarizes the optimization landscape, demonstrating the critical impact of ligand and base selection on the coupling efficiency of this sterically hindered scaffold.
| Catalyst / Ligand System | Base | Solvent System | Temperature | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME / H₂O | 80 °C | < 10% | Catalyst stalling; insufficient steric bulk for reductive elimination. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane / H₂O | 90 °C | 35% | Incomplete conversion; bidentate ligand restricts transmetalation. |
| Pd(OAc)₂ / SPhos (5/10 mol%) | K₃PO₄ | Toluene / H₂O | 100 °C | 88% | Optimal; bulky e-rich ligand drives the catalytic cycle. |
| Pd₂(dba)₃ / XPhos (2.5/10 mol%) | K₃PO₄ | Toluene / H₂O | 100 °C | 85% | Highly effective; slightly lower yield due to extreme steric crowding of XPhos. |
References
Sources
- 1. methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS号 320740-33-8 - 摩熵化学 [molaid.com]
- 2. 2-Chloro-5-nitrophenylboronic acid | 867333-29-7 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes: Methyl 3-bromo-4-methyl-2-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
Methyl 3-bromo-4-methyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a nitro group, a bromine atom, and a methyl ester, offers multiple, orthogonal points for chemical modification. This document provides a comprehensive guide for researchers and drug development professionals on the properties, synthesis, and core applications of this intermediate, with a focus on its conversion to a key aniline synthon—a cornerstone for the construction of kinase inhibitors and other targeted therapeutics.
Introduction: The Strategic Value of a Multi-Functionalized Intermediate
In modern medicinal chemistry, the rapid assembly of complex molecular architectures is paramount. The efficiency of a synthetic route often hinges on the strategic use of pre-functionalized starting materials that allow for sequential and selective reactions. Methyl 3-bromo-4-methyl-2-nitrobenzoate is an exemplary intermediate, embodying this principle.
The molecule's utility is derived from three key functional groups:
-
The Nitro Group: This powerful electron-withdrawing group can be selectively reduced to a primary amine (aniline). This transformation is fundamental in drug synthesis, as the resulting aniline is a nucleophile used to form amides, sulfonamides, ureas, and to construct various heterocyclic systems that are prevalent in pharmacologically active compounds.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents.
-
The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification or for modulating the final compound's physicochemical properties.
The strategic arrangement of these groups allows for a logical and controlled synthetic sequence, making it a valuable precursor in the development of novel therapeutics, particularly in the field of oncology with the synthesis of kinase inhibitors.[1]
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties is critical for its safe handling and effective use in synthesis.
Table 1: Properties of Methyl 3-bromo-4-methyl-2-nitrobenzoate
| Property | Value | Source |
| CAS Number | Not explicitly found for this isomer; similar isomer 821773-44-8 | [2] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents like toluene. | [1] |
| Storage | Refrigerator | [2] |
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Signal Word: Warning[2]
-
Pictogram: GHS07 (Exclamation Mark)[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).[2]
Synthesis of the Intermediate
The preparation of Methyl 3-bromo-4-methyl-2-nitrobenzoate is typically achieved through a sequential electrophilic aromatic substitution strategy. A common and logical route involves the nitration of a pre-existing bromo-methyl-benzoate precursor. The directing effects of the substituents guide the regioselectivity of the reaction.
Caption: Synthesis of the target intermediate via electrophilic nitration.
Core Application: Reduction to a Key Aniline Synthon
The primary and most powerful application of Methyl 3-bromo-4-methyl-2-nitrobenzoate in pharmaceutical synthesis is its reduction to Methyl 2-amino-3-bromo-4-methylbenzoate . This transformation unmasks the aniline functionality, which is a critical nucleophile for building the core structures of many drugs.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred industrial method due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration.
Caption: Reduction of the nitro-intermediate to the key aniline synthon.
Protocol 1: Synthesis of Methyl 2-amino-3-bromo-4-methylbenzoate
Objective: To prepare the key aniline intermediate via catalytic hydrogenation.
Materials & Reagents:
-
Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Methanol (or Ethyl Acetate)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Reaction flask (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Celite® or a similar filter aid
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approx. 15-20 mL per gram of substrate).
-
Inerting: Add a magnetic stir bar. Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Carefully, and under a positive pressure of inert gas, add the 10% Pd/C catalyst. Causality Note: Pd/C can be pyrophoric, especially when dry. Adding it under an inert atmosphere prevents potential ignition upon contact with flammable solvents.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. Repeat this purge-backfill cycle 3-4 times to ensure a hydrogen atmosphere.
-
Reaction: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, carefully purge the flask with inert gas again to remove all hydrogen. Causality Note: This step is critical to prevent the pyrophoric catalyst from igniting the solvent upon exposure to air during filtration.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, Methyl 2-amino-3-bromo-4-methylbenzoate, is often of sufficient purity for the next step. If necessary, it can be further purified by silica gel column chromatography.
Downstream Applications in Kinase Inhibitor Synthesis
The true value of the newly synthesized aniline intermediate lies in its potential for rapid elaboration into scaffolds relevant to kinase inhibitors. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[3][4]
The aniline and bromo functionalities are now poised for key bond-forming reactions:
-
Buchwald-Hartwig Amination: The bromine can be coupled with various amines to install complex side chains, a common strategy for tuning the selectivity and solubility of kinase inhibitors.[3]
-
Suzuki Coupling: The bromine can be coupled with boronic acids to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties that can interact with the kinase active site.
-
Amide Formation/Cyclization: The aniline nitrogen is a potent nucleophile. It can react with activated carboxylic acids or participate in condensation reactions to form heterocyclic cores, such as quinazolinones or benzimidazoles, which are privileged structures in kinase inhibitor design.[5]
Caption: Potential downstream reactions for building kinase inhibitor scaffolds.
Conclusion
Methyl 3-bromo-4-methyl-2-nitrobenzoate is more than a simple chemical; it is a carefully designed intermediate that provides a robust and flexible starting point for complex pharmaceutical synthesis. By following a logical sequence of nitro-group reduction followed by cross-coupling or condensation reactions, researchers can efficiently access a wide array of substituted anilines and heterocyclic cores. The protocols and strategies outlined in this document demonstrate its significant potential in accelerating the discovery and development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile.
- Benchchem. (n.d.). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.
- Smolecule. (2023, August 19). Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
- Google Patents. (n.d.). US9573932B2 - Synthesis of intermediates in the preparation of ALK inhibitor.
-
ACS Publications. (2019, February 21). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
- Chem-Impex. (n.d.). Methyl 2-bromo-3-nitrobenzoate.
- MedKoo Biosciences. (n.d.). Alectinib Synthetic Routes.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
- ChemicalBook. (2025, August 28). Methyl 3-formyl-2-nitrobenzoate | 138229-59-1.
-
PMC. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][1][3]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
- Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
-
International Journal of Pharmaceutical Education and Research. (2020, January 15). Design of ALK Inhibitors for Non-Small Cell Lung Cancer – A Fragment Based Approach. Retrieved from [Link]
Sources
Application Note: NMR Elucidation of Methyl 3-bromo-4-methyl-2-nitrobenzoate and its Sterically Hindered Reaction Products
Target Audience: Researchers, synthetic chemists, and drug development professionals. Techniques: 1D/2D NMR Spectroscopy, Suzuki-Miyaura Cross-Coupling, Nitro Reduction.
Introduction & Mechanistic Context
Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS 320740-33-8) is a highly functionalized, tetrasubstituted aromatic building block. It is widely utilized in the synthesis of axially chiral catalysts[1] and complex pharmaceutical intermediates, including hexacyclic parnafungin models[2] and scalable active pharmaceutical ingredients (APIs)[3].
The structural density of this compound creates a significant steric cleft at the C3 position. During drug development, two primary transformations are typically performed on this scaffold:
-
Suzuki-Miyaura Cross-Coupling: Replacing the C3-bromide with an aryl group. Due to severe steric hindrance from the flanking C2-nitro and C4-methyl groups, specialized palladium catalytic systems (e.g., Pd2(dba)3 with phosphine ligands or Pd(OAc)2/SPhos) are required to force oxidative addition and transmetalation[2],[3].
-
Nitro Group Reduction: Converting the C2-nitro group to an amine (e.g., via Fe/AcOH or Pd/C reduction) to generate functionalized anthranilates for subsequent cyclization[3].
Tracking these transformations requires precise Nuclear Magnetic Resonance (NMR) techniques to differentiate regioisomers, confirm complete conversion, and validate spatial conformations.
Baseline NMR Elucidation of the Starting Material
Before initiating synthetic workflows, establishing the baseline NMR profile of the starting material is critical. The tetrasubstituted nature of the ring simplifies the
-
Causality in
H NMR: The two remaining aromatic protons (H-5 and H-6) form a classic AB spin system. Because they are ortho to each other, they exhibit a coupling constant ( ) of approximately 8.0 Hz. H-6 is heavily deshielded by the adjacent anisotropic cone of the ester carbonyl, pushing it downfield relative to H-5. -
Causality in
C NMR: The C3 carbon bearing the bromine atom exhibits a characteristic "heavy atom effect," shifting upfield (~114 ppm) compared to typical aromatic carbons. Conversely, the C2 carbon bearing the strongly electron-withdrawing nitro group is highly deshielded (~149 ppm).
Table 1: Expected NMR Assignments for Methyl 3-bromo-4-methyl-2-nitrobenzoate (CDCl3, 400 MHz)
| Position | Multiplicity ( | Assignment Notes & Causality | ||
| C1 (C=O) | - | - | ~164.5 | Deshielded ester carbonyl carbon. |
| C2 (C-NO | - | - | ~149.2 | Quaternary; deshielded by electron-withdrawing nitro group. |
| C3 (C-Br) | - | - | ~114.8 | Quaternary; shielded due to bromine heavy-atom effect. |
| C4 (C-CH | - | - | ~143.1 | Quaternary; alkyl-substituted aromatic carbon. |
| C5 (C-H) | ~7.45 | d (8.0) | ~132.4 | Ortho to the methyl group; standard aromatic region. |
| C6 (C-H) | ~7.95 | d (8.0) | ~128.7 | Ortho to the ester; deshielded by carbonyl anisotropy. |
| C4-CH | ~2.52 | s | ~23.5 | Aryl methyl group. |
| O-CH | ~3.92 | s | ~53.2 | Methoxy ester singlet. |
NMR Tracking of Synthetic Workflows
The true analytical power of NMR emerges when tracking the structural evolution of the molecule through its synthetic workflow.
Validating Suzuki-Miyaura Cross-Coupling
When the C3-bromide is replaced by an aryl group (e.g., a phenyl ring), the resulting biaryl system is sterically locked. The ortho-substituents (nitro and methyl) force the new phenyl ring to adopt an orthogonal conformation relative to the benzoate plane[2].
-
Diagnostic
H NMR Shift: The C4-methyl protons, which originally resonated at ~2.5 ppm, will shift significantly upfield (e.g., ~2.0 - 2.1 ppm). Causality: The methyl group is forced directly into the shielding region of the orthogonal phenyl ring's magnetic anisotropy cone. - C Confirmation: The upfield C-Br signal (~114 ppm) disappears, replaced by a downfield quaternary biaryl carbon (~135-138 ppm).
Validating Nitro Group Reduction
Reducing the C2-nitro group to an amine fundamentally alters the electronic landscape of the aromatic ring, transitioning from a strongly deactivated to a strongly activated system[3].
-
Diagnostic
H NMR Shift: The appearance of a broad, exchangeable singlet integrating to 2H (~5.0 - 5.5 ppm) confirms the formation of the primary amine. -
Electronic Shielding: The electron-donating nature of the amine pushes electron density into the ortho and para positions. Consequently, the H-5 and H-6 protons will shift upfield by 0.5 to 1.0 ppm compared to the nitro precursor.
Table 2: Key NMR Diagnostic Shifts for Reaction Products
| Reaction | Target Product | Key | Key |
| Suzuki-Miyaura | Methyl 4-methyl-2-nitro-3-phenylbenzoate | C4-CH | C3 shifts downfield (~135 ppm); loss of Br heavy-atom effect. |
| Nitro Reduction | Methyl 2-amino-4-methyl-3-phenylbenzoate | Appearance of NH | C2 shifts upfield (~140-145 ppm) due to change from NO |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during NMR analysis.
Protocol 1: Sample Preparation & D O Exchange (Self-Validation)
Residual transition metals from coupling or reduction steps are paramagnetic and will severely broaden NMR signals, destroying resolution[4],[3].
-
Dissolution: Dissolve 15-20 mg of the synthesized product in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard. -
Paramagnetic Filtration: Pass the solution through a tightly packed glass wool plug (or a small Celite pad) in a Pasteur pipette directly into a 5 mm NMR tube. This removes residual Pd or Fe catalyst particulates[4].
-
D
O Shake (For Reduced Products): To definitively prove the presence of the -NH group, acquire the standard H NMR spectrum. Then, add 1-2 drops of D O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad ~5.5 ppm signal validates the exchangeable amine protons, ruling out aromatic impurities.
Protocol 2: 2D NMR Acquisition for Quaternary Carbon Mapping
Due to the four quaternary carbons in the starting material, 1D
-
Relaxation Delay: Set the inter-pulse delay (d1) to at least 2.0 seconds to allow complete relaxation of quaternary carbons lacking attached protons.
-
HMBC Setup: Acquire a
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz). -
Elucidation Logic: Use the sharp C4-methyl singlet to find
and correlations to C4, C3, and C5. Use the methoxy singlet to confirm the C1 carbonyl carbon.
Visualizations
Synthetic workflow for derivatizing Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Stepwise NMR elucidation logic for highly substituted benzoate derivatives.
References
1.[1] Title: methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS 320740-33-8. Source: molaid.com. URL: 2.[2] Title: Synthesis of Hexacyclic Parnafungin A and C Models. Source: nih.gov. URL: 3.[4] Title: SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. Source: fujifilm.com. URL: 4.[3] Title: Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet. Source: acs.org. URL:
Sources
Application Note: RP-HPLC Method Development and Purity Quantification for Methyl 3-bromo-4-methyl-2-nitrobenzoate
Abstract Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8) is a highly functionalized, sterically hindered aromatic ester utilized as a critical intermediate in the synthesis of complex C2-symmetric axially chiral compounds[1]. Due to the presence of multiple strongly directing groups (nitro, bromo, methyl, and ester), synthetic pathways often yield closely related positional isomers and unreacted acidic precursors. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the purity analysis of this compound, grounded in strict regulatory validation frameworks.
Mechanistic Rationale & Architectural Choices
To ensure absolute trustworthiness and reproducibility, every parameter in this method was selected based on the specific physicochemical properties of the analyte.
1. Stationary Phase Selection (Orthogonal Selectivity)
Standard C18 columns rely exclusively on hydrophobic dispersion forces. However, the target analyte features a highly electron-deficient (
2. Mobile Phase & pH Control The mobile phase consists of a Water/Acetonitrile gradient. While the target methyl ester is neutral, its primary synthetic precursor (3-bromo-4-methyl-2-nitrobenzoic acid) is highly acidic. The addition of 0.1% Formic Acid (FA) buffers the mobile phase to ~pH 2.7, ensuring that any trace carboxylic acid impurities remain fully protonated. This suppresses ionization, preventing peak tailing and unpredictable retention time shifts.
3. Sample Diluent Causality To prevent potential transesterification or solvolysis of the ester group during sample storage in the autosampler, Acetonitrile (ACN) is strictly used as the diluent. Utilizing alcohols like methanol or ethanol could lead to the formation of transesterified impurities, artificially lowering the reported purity of the batch.
Experimental Workflow
Fig 1. End-to-end RP-HPLC analytical workflow for purity quantification.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) passes predefined criteria, ensuring the instrument is fit-for-purpose at the exact moment of execution.
Phase 1: Reagent & Sample Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q Water (0.1% v/v). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).
-
System Suitability (SST) Standard: Weigh 10.0 mg of Methyl 3-bromo-4-methyl-2-nitrobenzoate reference standard and 1.0 mg of 3-bromo-4-methyl-2-nitrobenzoic acid (impurity marker). Dissolve in 100 mL of Acetonitrile.
-
Sample Preparation: Accurately weigh 10.0 mg of the synthesized sample. Dissolve in 10 mL of Acetonitrile (1.0 mg/mL stock). Dilute 1:10 with Acetonitrile to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (nitroaromatics can be mildly photosensitive).
Phase 2: Chromatographic Conditions Execute the analysis using the following instrument parameters:
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.0 µm particle size.
-
Column Temperature: 30 °C ± 1 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) set to 254 nm (primary quantification for nitroaromatics) and 210 nm (impurity profiling).
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Isocratic Wash |
| 15.1 | 90 | 10 | Step Return |
| 20.0 | 90 | 10 | Re-equilibration |
Method Validation & System Suitability
To ensure absolute trustworthiness, this method adheres to the guidelines[3]. The analytical sequence must begin with a blank injection, followed by six replicate injections of the SST standard.
Table 2: System Suitability and Validation Acceptance Criteria
| Parameter | ICH Q2(R1) Metric | Acceptance Criterion | Causality / Rationale |
| Resolution ( | Specificity | Ensures baseline separation between the target ester and the free acid impurity. | |
| Tailing Factor ( | Peak Symmetry | Confirms secondary interactions (e.g., silanol interactions) are effectively suppressed by the acidic mobile phase. | |
| Repeatability | Precision | %RSD | Validates the precision of the autosampler and the stability of the analyte in the diluent over 6 replicates. |
| Linearity | Proportionality | Demonstrated across 5 concentration levels (10% to 150% of the nominal target concentration). |
Data Analysis & Purity Calculation
-
Integrate all peaks in the 254 nm chromatogram with a Signal-to-Noise (S/N) ratio
(Limit of Quantitation). -
Exclude peaks present in the blank injection (system peaks).
-
Calculate the relative purity using the Area Normalization Method:
References
-
U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." SW-846 Update IV.[Link]
-
Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology."[Link]
-
Molaid Chemical Database. "Methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS 320740-33-8 Synthesis and Properties."[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Bromination of 4-Methyl-2-nitrobenzoate – Isomer Formation & Troubleshooting
Welcome to the Technical Support Center for the bromination of 4-methyl-2-nitrobenzoate. This substrate is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for complex heterocyclic scaffolds. Its unique substitution pattern—an electron-withdrawing ester, a strongly deactivating nitro group, and an activating methyl group—creates competing electronic and steric vectors.
This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help you control isomer formation during your syntheses.
Section 1: Mechanistic Pathways & Isomer Logic
The bromination of methyl 4-methyl-2-nitrobenzoate can proceed via two distinct mechanistic pathways depending on the reagents and conditions applied:
-
Electrophilic Aromatic Substitution (EAS): Utilizing elemental bromine (Br₂) and a Lewis acid catalyst, the reaction targets the aromatic ring. The methyl group at C4 is ortho/para-directing, while the ester (C1) and nitro (C2) groups are meta-directing. Because C3 is highly sterically hindered by the adjacent nitro and methyl groups, electrophilic attack is directed primarily to C5, yielding 1[1] as the major isomer. The 3-bromo isomer forms only as a minor byproduct.
-
Radical Benzylic Bromination (Wohl-Ziegler): Utilizing N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, the reaction targets the benzylic C4-methyl group. This2[2] is a critical step in preparing precursors for 3[3]. Isomeric impurities in this pathway typically manifest as over-brominated species, such as the 4-(dibromomethyl) derivative.
Divergent bromination pathways of methyl 4-methyl-2-nitrobenzoate yielding distinct isomers.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Wohl-Ziegler benzylic bromination with NBS, but LC-MS shows significant ring-brominated byproducts. Why? A: Ring bromination during a radical reaction indicates an ionic (EAS) pathway has been inadvertently triggered. This is almost always caused by Lewis acid contamination. Even trace amounts of iron (e.g., from a degrading stainless-steel reactor or contaminated stir bars) can catalyze the heterolytic cleavage of NBS or trace Br₂, shifting the mechanism from radical to electrophilic. Action: Passivate your reactor, switch to glass-lined equipment, and ensure your NBS is recrystallized (from water) to remove free Br₂ and acidic impurities.
Q2: How can I maximize the yield of the 5-bromo isomer in EAS bromination while suppressing the 3-bromo isomer? A: The formation of the 3-bromo isomer is primarily governed by sterics. Higher temperatures provide the activation energy needed to overcome the steric barrier between the C2-nitro and C4-methyl groups. Action: Maintain strict cryogenic to ambient temperature control (0°C to 25°C). Using a bulkier Lewis acid can also increase the steric demand of the electrophile, further favoring the less hindered C5 position.
Q3: My benzylic bromination is yielding 15% of the dibromomethyl byproduct. How do I prevent this over-bromination? A: The benzylic radical formed after the first bromination is still relatively stable, allowing a second bromination event to occur. Action: This is a kinetic issue. Limit NBS stoichiometry to 0.90–0.95 equivalents. It is highly recommended to stop the reaction at ~90% conversion. The unreacted starting material is much easier to separate via chromatography or crystallization than the dibrominated impurity.
Troubleshooting logic tree for resolving isomeric impurities during benzylic bromination.
Section 3: Quantitative Data & Isomer Distribution
The table below summarizes the expected isomer distributions based on the selected bromination conditions.
| Reaction Type | Reagents & Conditions | Major Product | Minor Isomers / Byproducts | Typical Yield |
| EAS (Ring) | Br₂, Fe powder, DCM, 0–25°C | Methyl 5-bromo-4-methyl-2-nitrobenzoate | 3-bromo isomer (<5%) | 80–85% |
| EAS (Ring) | NBS, H₂SO₄, 25°C | Methyl 5-bromo-4-methyl-2-nitrobenzoate | 3-bromo isomer (<2%) | 75–80% |
| Radical (Benzylic) | NBS (1.0 eq), AIBN, CCl₄, 80°C | Methyl 4-(bromomethyl)-2-nitrobenzoate | 4-(dibromomethyl) (~5-10%) | 70–85% |
| Radical (Benzylic) | NBS (0.9 eq), Bz₂O₂, PhH, 80°C | Methyl 4-(bromomethyl)-2-nitrobenzoate | 4-(dibromomethyl) (<2%) | 65–70% |
Section 4: Validated Experimental Protocols
The preparation of related compounds via bromination of 4[4] follows these standard, self-validating parameters.
Protocol A: Electrophilic Aromatic Bromination (Synthesis of Methyl 5-bromo-4-methyl-2-nitrobenzoate)
Causality Note: Iron powder is used to generate FeBr₃ in situ, ensuring a steady, controlled generation of the active Lewis acid, which prevents thermal runaways that could lead to non-selective bromination.
-
Preparation: Charge a dry, glass-lined reactor with methyl 4-methyl-2-nitrobenzoate (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
-
Catalyst Addition: Add catalytic iron powder (0.05 eq). Stir at room temperature for 10 minutes.
-
Bromine Addition: Cool the mixture to 0°C. Slowly add a solution of elemental bromine (Br₂, 1.1 eq) in DCM (2 volumes) dropwise over 1 hour.
-
Self-validating check: The reaction mixture should turn deep red, and HBr gas evolution should be observable (ensure the use of a caustic scrubber).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the red color completely dissipates. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from hot ethanol to remove trace amounts of the 3-bromo isomer.
Protocol B: Radical Benzylic Bromination (Synthesis of Methyl 4-(bromomethyl)-2-nitrobenzoate)
Causality Note: Benzoyl peroxide (Bz₂O₂) is utilized as the radical initiator. The reaction is run in a non-polar solvent (like cyclohexane or benzene) to suppress ionic pathways and stabilize the radical intermediates.
-
Preparation: Dissolve methyl 4-methyl-2-nitrobenzoate (1.0 eq) in anhydrous cyclohexane (15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add recrystallized N-bromosuccinimide (NBS, 0.95 eq) and benzoyl peroxide (0.05 eq).
-
Crucial: Do not exceed 0.95 eq of NBS to prevent dibromination.
-
-
Initiation: Heat the mixture to a gentle reflux (80°C).
-
Self-validating check: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be converted to succinimide, which is less dense and floats to the surface of the solvent.
-
-
Monitoring: Monitor strictly via HPLC. Stop the reaction when the starting material drops below 10%.
-
Isolation: Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter the mixture.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel chromatography to separate the target mono-brominated product from unreacted starting material and trace dibrominated species.
References
- Source: google.
- Source: google.
Sources
- 1. 1805600-95-6|Methyl 5-bromo-4-methyl-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 5-fluoro-4-methyl-2-nitrobenzoate | Benchchem [benchchem.com]
- 3. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]
- 4. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
Technical Support Center: Incomplete Nitration of Methyl 4-Methylbenzoate
Welcome to the technical support center for the nitration of methyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Addressing Incomplete Reactions
The nitration of methyl 4-methylbenzoate is a standard yet nuanced procedure. Incomplete reactions are a common hurdle. This section addresses specific issues you might encounter.
Q1: My yield of methyl 3-nitro-4-methylbenzoate is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, often related to the stability of the electrophile and reaction conditions.
A1: Key Factors Influencing Yield:
-
Temperature Control is Critical: The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is an exothermic process.[1] If the temperature of the reaction mixture rises above the optimal range (typically 0-15°C), the unstable nitronium ion can decompose, reducing the concentration of the active electrophile.[2][3] Furthermore, elevated temperatures can lead to the formation of unwanted byproducts, including dinitrated compounds.[1]
-
Purity of Starting Materials: The presence of water in the reaction mixture can hinder the formation of the nitronium ion by interfering with the equilibrium between nitric and sulfuric acid.[1] Ensure your methyl 4-methylbenzoate is pure and your concentrated acids have not absorbed atmospheric moisture. Commercial methyl benzoate that does not dissolve colorless in sulfuric acid may result in lower yields.[4]
-
Insufficient Acid Catalyst: Sulfuric acid serves a dual role: it acts as a catalyst to generate the nitronium ion and as a dehydrating agent to remove the water produced during the reaction, driving the equilibrium forward.[5][6] An insufficient amount of sulfuric acid can lead to a lower concentration of the nitronium ion and a slower, less complete reaction.
-
Rate of Addition: The slow, dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) to the solution of methyl 4-methylbenzoate in sulfuric acid is crucial.[2] A rapid addition can cause a localized increase in temperature, leading to the issues mentioned above.
Q2: I've observed multiple spots on my TLC plate after the reaction. What are the potential side products and how can I minimize them?
The formation of isomers and di-substituted products are the most common side reactions in the nitration of substituted benzenes.
A2: Identifying and Minimizing Side Products:
-
Isomeric Byproducts: The methyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator.[7][8] In the case of methyl 4-methylbenzoate, the directing effects of these two groups are synergistic, strongly favoring nitration at the 3-position (ortho to the methyl group and meta to the ester group). However, small amounts of other isomers can still form. Careful temperature control helps to improve regioselectivity.
-
Dinitration: Although the presence of the electron-withdrawing nitro group on the aromatic ring deactivates it towards further electrophilic substitution, dinitration can occur, especially at higher temperatures or with an excess of the nitrating agent.[3] Maintaining a low reaction temperature and using a controlled stoichiometry of nitric acid are key to preventing this.
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl group on the benzene ring.
Q3: My product oiled out during workup instead of precipitating as a solid. What went wrong?
The physical form of the crude product upon quenching the reaction is a good indicator of its purity.
A3: Troubleshooting Product Isolation:
-
Incomplete Reaction: If a significant amount of the starting material, methyl 4-methylbenzoate (a liquid at room temperature), remains, it can prevent the solid product from crystallizing, resulting in an oily mixture.
-
Presence of Impurities: Isomeric byproducts or other impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to appear as an oil.
-
Insufficient Cooling: Pouring the reaction mixture onto an insufficient amount of crushed ice can lead to a less rapid and complete precipitation of the product.[2][9]
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the nitration of methyl 4-methylbenzoate.
Q1: What is the precise role of sulfuric acid in this reaction?
A1: Sulfuric acid is more than just a solvent. Its primary role is to act as a strong acid catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[6][10] It does this by protonating the hydroxyl group of nitric acid, which then leaves as a water molecule.[10] Additionally, sulfuric acid acts as a powerful dehydrating agent, sequestering the water formed during the reaction and preventing the reverse reaction from occurring.[5]
Q2: How do the existing substituents on the benzene ring influence the position of nitration?
A2: The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[8][11] The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[7] In methyl 4-methylbenzoate, the methyl group is at position 4. Its activating and ortho-directing effect, combined with the meta-directing effect of the ester at position 1, strongly favors the nitration to occur at the 3-position.
Q3: Why is it necessary to pour the reaction mixture onto ice to precipitate the product?
A3: Pouring the acidic reaction mixture onto a large volume of crushed ice serves two main purposes.[2][9] First, it rapidly quenches the reaction by diluting the acid and lowering the temperature, preventing further reaction or side product formation. Second, the desired product, methyl 3-nitro-4-methylbenzoate, is insoluble in the resulting cold, dilute aqueous solution, causing it to precipitate out as a solid, which can then be easily collected by filtration.[2]
Experimental Protocols & Data
Optimized Nitration Protocol
This protocol is designed to maximize yield and purity.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and carefully add concentrated nitric acid to the cooled sulfuric acid with gentle swirling. Keep this nitrating mixture in the ice bath until needed.[12]
-
Dissolution of Substrate: In the main reaction flask, dissolve methyl 4-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5°C.[4]
-
Nitration Reaction: Using a dropping funnel or pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate over a period of at least 15-20 minutes.[9][12] Carefully monitor the temperature and ensure it remains below 15°C throughout the addition.[1][2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes, then let it slowly warm to room temperature and stir for another 15-20 minutes.[2][13]
-
Product Isolation: Pour the reaction mixture slowly and with stirring onto a generous amount of crushed ice in a beaker.[9]
-
Filtration and Washing: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the crude product with several portions of cold water, followed by a small amount of ice-cold methanol to remove residual acids and some impurities.[4][14]
-
Purification: Recrystallize the crude product from methanol to obtain the pure methyl 3-nitro-4-methylbenzoate.[2]
Data Summary: Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 15°C | Minimizes decomposition of the nitronium ion and reduces byproduct formation.[1][2] |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.3 : 1 | A slight excess of nitric acid ensures complete conversion without promoting significant dinitration. |
| Solvent | Concentrated H₂SO₄ | Acts as both a catalyst and a solvent for the reactants.[5] |
| Quenching Medium | Crushed Ice/Water | Rapidly stops the reaction and precipitates the water-insoluble product.[2] |
| Recrystallization Solvent | Methanol | Effectively removes impurities and provides high-purity crystals.[2] |
Visualizing the Workflow
The following diagram illustrates the key steps in the nitration of methyl 4-methylbenzoate.
Caption: Experimental workflow for the nitration of methyl 4-methylbenzoate.
References
- Experiment 15 — Nitration of Methyl Benzoate. (n.d.).
- Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Royal Society of Chemistry.
- NITRATION OF METHYL BENZOATE. (n.d.).
- Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. (n.d.). Edubirdie.
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture. (2020, October 2). YouTube.
- Practical Chemistry 2008 – Student Instruction Sheet. (n.d.).
- Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. (n.d.). Benchchem.
- Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.).
- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
- Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube.
- The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. (2026, January 15). Oreate AI Blog.
- Nitration of Methyl Benzoate. (n.d.).
- Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
- Nitration Of Toluene-Mechanism And Examples. (2023, January 12). Master Chemistry.
- Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR.
- 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
- AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID. (n.d.). ISCRE.org.
- Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025, November 17). ACS Publications.
- Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
Sources
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. amherst.edu [amherst.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unwisdom.org [unwisdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. southalabama.edu [southalabama.edu]
Technical Support Center: Optimizing Temperature for the Synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Welcome to the technical support and troubleshooting center for the synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8). This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield and purity challenges during the esterification of its precursor, 3-bromo-4-methyl-2-nitrobenzoic acid (CAS: 320740-32-7).
Due to the unique stereoelectronic environment of this polysubstituted aromatic ring, precise temperature control is the absolute most critical parameter for achieving successful conversion.
Mechanistic Insights: The Causality of Temperature Dependence
The conversion of 3-bromo-4-methyl-2-nitrobenzoic acid to its methyl ester is notoriously difficult due to two competing molecular forces:
-
Severe Steric Hindrance: The ortho-nitro group acts as a massive physical barrier, shielding the carboxyl carbon from nucleophilic attack by methanol.
-
Electronic Deactivation: Both the ortho-nitro and meta-bromo groups are strong electron-withdrawing groups. While they increase the acidity of the proton, they also stabilize the ground state of the carboxylic acid, raising the activation energy (
) required for the tetrahedral intermediate to form.
Consequently, room-temperature reactions stall. The system requires elevated temperatures to provide the kinetic energy necessary to overcome this steric shield. However, pushing the temperature too high risks the thermal degradation of the sensitive nitroaromatic system (1)[1].
Temperature-dependent workflows for the esterification of 3-bromo-4-methyl-2-nitrobenzoic acid.
Troubleshooting FAQs
Q1: Why does my standard Fischer esterification stall at <20% conversion even after 24 hours at room temperature? A: The stall is a direct consequence of steric inhibition. At room temperature (20–25°C), the methanol nucleophile lacks the kinetic energy to bypass the ortho-nitro group. Resolution: Elevate the reaction temperature to 65°C (refluxing methanol). Operating at reflux provides continuous thermal energy to drive the equilibrium forward. For sterically hindered benzoic acids, standard Fischer esterification is only viable under prolonged reflux conditions (1)[1].
Q2: I increased the temperature to 90°C in a sealed pressure vessel to force the reaction, but my yield dropped and the mixture turned black. What happened? A: You crossed the thermal stability threshold of the nitroaromatic system. While higher temperatures increase the reaction rate, exceeding 80°C in the presence of strong mineral acids (like H₂SO₄) triggers competitive side reactions. The blackening indicates thermal degradation, likely involving the oxidation of the para-methyl group or the decomposition of the nitro group. Resolution: Never exceed 70°C for this specific substrate. If refluxing at 65°C is still too slow, abandon the Fischer route and switch to the Acyl Chloride method.
Q3: How do I optimize the temperature for the Acyl Chloride (Thionyl Chloride) route? A: The two-step acyl chloride method is highly effective because the acyl chloride intermediate is vastly more electrophilic than the protonated carboxylic acid, effectively bypassing the steric barrier (1)[1]. However, it requires a strict temperature ramp:
-
Addition: Add SOCl₂ at 0°C to control the initial exothermic reaction.
-
Activation: Heat to 70°C for 2–3 hours. This temperature is required to drive off SO₂ and HCl gases, pushing the chlorination to completion.
-
Quenching: Cool back to 0°C before adding methanol. Adding methanol at elevated temperatures causes a violent exothermic reaction, leading to localized superheating and product degradation.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the impact of temperature on reaction efficiency across both synthetic methodologies.
| Method | Temperature Profile | Reaction Time | Typical Yield | Impurity Profile |
| Fischer (Standard) | 25°C (Isothermal) | 24 h | < 20% | High unreacted starting material |
| Fischer (Reflux) | 65°C (Isothermal) | 12–16 h | 65–75% | Trace degradation products |
| Fischer (Sealed) | 90°C (Isothermal) | 8 h | < 40% | Black tar, oxidized methyl byproducts |
| Acyl Chloride | 0°C → 70°C → 0°C | 4–5 h | > 90% | Highly pure, trace residual acid |
Validated Experimental Protocol: Two-Step Acyl Chloride Esterification
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Acyl Chloride Formation
-
Charge a dry, round-bottom flask with 3-bromo-4-methyl-2-nitrobenzoic acid (1.0 eq) and a catalytic amount of DMF (0.05 eq) in anhydrous dichloromethane (DCM).
-
Submerge the flask in an ice bath to achieve an internal temperature of 0–5°C .
-
Dropwise, add Thionyl Chloride (SOCl₂, 1.5 eq).
-
Validation Check: Observe mild gas evolution. If the reaction vigorously bubbles, your addition rate is too fast, risking an uncontrollable exotherm.
-
-
Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to 70°C (if using neat SOCl₂ without DCM) or to the reflux temperature of your solvent system.
-
Stir for 2–3 hours.
-
Validation Check: The reaction is complete when gas evolution (SO₂ and HCl) completely ceases and the suspension turns into a clear, homogenous solution.
-
Step 2: Methanol Quench 6. Remove the heat source and allow the flask to cool to room temperature, then submerge it back into an ice bath to reach 0°C . 7. Slowly add anhydrous Methanol (5.0 eq) dropwise. Maintain the internal temperature below 10°C during addition. 8. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for 1 hour.
-
Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The highly polar baseline spot (carboxylic acid) should be completely absent, replaced by a high-Rf spot (methyl ester).
-
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate to isolate the pure Methyl 3-bromo-4-methyl-2-nitrobenzoate (2)[2].
References
- Title: US10653701B2 - Substituted quinazolines for inhibiting kinase activity Source: Google Patents URL
Sources
Technical Support Center: Purification of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Welcome to the Technical Support Center for the isolation and purification of Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8). This highly functionalized aromatic ester is a critical intermediate in the synthesis of C2-symmetric and axially chiral compounds used for molecular recognition and asymmetric catalysis [1].
Due to the steric hindrance of the ortho-nitro and meta-bromo groups, upstream synthesis (whether via Fischer esterification of the corresponding benzoic acid or electrophilic aromatic bromination of a precursor) is prone to incomplete conversions and regioisomeric byproducts. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common impurity issues using field-proven, self-validating methodologies.
Troubleshooting Guide & FAQs
Q1: During the esterification of 3-bromo-4-methyl-2-nitrobenzoic acid, how can I ensure the complete removal of the unreacted carboxylic acid precursor? A1: The steric bulk surrounding the carboxylate carbon often necessitates aggressive esterification conditions (e.g., refluxing methanol with catalytic H₂SO₄ or using thionyl chloride), which frequently results in incomplete conversion.
-
The Causality: The unreacted 3-bromo-4-methyl-2-nitrobenzoic acid contains a highly acidic proton (pKa ~2.5–3.5) due to the strong electron-withdrawing effects of the adjacent nitro and bromo groups. The methyl ester, lacking this proton, is neutral.
-
The Solution: We exploit this drastic difference in partition coefficients via liquid-liquid extraction. Washing the crude organic mixture with a weak aqueous base (5% NaHCO₃) selectively deprotonates the acid, driving it into the aqueous phase as a water-soluble sodium salt, while the target ester remains in the organic phase [2].
Q2: My GC-MS/LC-MS analysis shows the presence of regioisomeric impurities (e.g., 5-bromo or 6-nitro derivatives). Why do these form, and how do I separate them? A2: If your synthetic route involves the electrophilic aromatic bromination of methyl 4-methyl-2-nitrobenzoate, the directing effects of the substituents compete. While the methyl group directs ortho/para, the deactivating nitro and ester groups direct meta. This electronic conflict, combined with steric shielding, inevitably yields minor regioisomers (such as the 5-bromo isomer).
-
The Causality: Regioisomers have identical molecular weights and similar solubilities, making extraction ineffective. However, the spatial rearrangement of the highly polar nitro and bromo groups alters the molecule's net dipole moment.
-
The Solution: Silica gel chromatography is required. The distinct dipole moments result in different affinities for the polar stationary phase (silica) versus the non-polar mobile phase (e.g., Hexane/Ethyl Acetate), allowing for baseline resolution [3].
Q3: How do I eliminate trace inorganic salts and moisture from the crude organic extract without degrading the ester? A3: Aqueous workups leave the organic phase saturated with water and trace inorganic salts (e.g., sodium sulfate, sodium chloride).
-
The Causality: Residual water can cause slow hydrolysis of the ester back to the carboxylic acid during long-term storage, while trapped salts can interfere with downstream transition-metal-catalyzed cross-coupling reactions (like Suzuki couplings used to build biaryl chiral axes) [1].
-
The Solution: A saturated brine wash alters the osmotic pressure, drawing bulk water out of the organic layer and breaking micro-emulsions. Subsequent treatment with anhydrous Na₂SO₄ chemically binds the remaining trace water [2].
Quantitative Data Presentation
The following table summarizes the physicochemical properties exploited to remove specific impurities from the crude mixture.
| Impurity | Source / Cause | Physicochemical Property Exploited | Recommended Removal Method |
| 3-Bromo-4-methyl-2-nitrobenzoic acid | Incomplete esterification | Acidic proton (pKa ~2.5-3.5) | 5% NaHCO₃(aq) Liquid-Liquid Extraction |
| Regioisomers (e.g., 5-bromo isomer) | Non-selective electrophilic substitution | Differential net dipole moment (ΔRf) | Silica Gel Column Chromatography |
| Inorganic Salts (e.g., Na₂SO₄) | Reaction/Workup byproducts | High aqueous solubility | Saturated Brine (NaCl) Washing |
| Water / Moisture | Aqueous workup | Polarity / Hydration affinity | Anhydrous Na₂SO₄ & Vacuum Drying |
Experimental Protocol: Standardized Purification Workflow
This step-by-step methodology is designed as a self-validating system to ensure high-purity isolation of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Phase 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL solvent per 1 gram of crude mass. Transfer to a separatory funnel.
-
Acid Neutralization: Add 5 mL of 5% (w/v) aqueous NaHCO₃ per gram of crude. Stopper the funnel, invert, and immediately vent the stopcock.
-
Self-Validation Check: The evolution of CO₂ gas acts as a visual self-validation of acid neutralization. Continue sequential washes until no further gas evolution is observed and the aqueous layer tests at pH ~8.
-
-
Phase Separation: Drain the lower aqueous layer (containing the acid impurity) and retain the upper organic layer.
Phase 2: Drying and Concentration 4. Brine Wash: Wash the organic layer with 5 mL of saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic phase. 5. Chemical Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ in small portions while swirling.
-
Self-Validation Check: The transition of the Na₂SO₄ crystals from clumping (hydrated) to free-flowing (anhydrous) acts as a self-validating indicator of complete moisture removal.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator at 35°C to yield the crude ester solid.
Phase 3: Chromatographic Resolution (If Regioisomers are Present) 7. Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a Hexane:EtOAc (9:1 v/v) solvent system. 8. Elution: Load the concentrated crude onto the column. Elute using an isocratic flow of Hexane:EtOAc (9:1 v/v).
-
Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Co-spotting the crude mixture against the eluting fractions provides self-validation of regioisomer resolution.
-
Final Isolation: Pool the fractions containing the pure target compound and remove the solvent in vacuo to afford pure Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Workflow Visualization
Fig 1. Schematic workflow for the isolation and purification of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
References
-
Clews, J., Curtis, A. D. M., & Malkin, H. (2000). The synthesis of C2-symmetric and axially chiral compounds for recognition and catalysis. Tetrahedron, 56(44), 8735-8746.[Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[Link]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall PTR.[Link]
Advanced Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Sterically Hindered Aryl Bromides
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that while the Suzuki-Miyaura cross-coupling is a cornerstone of C–C bond formation, introducing steric bulk—such as di-ortho-substituted aryl bromides—can bring the catalytic cycle to a grinding halt.
In this guide, we bypass basic troubleshooting and dive directly into the mechanistic causality of reaction failures. By understanding the kinetic barriers of oxidative addition, the nuances of transmetalation, and the parasitic pathways of protodeboronation, you can engineer a self-validating reaction system that forces even the most stubborn substrates to couple.
Diagnostic Workflow: Sterically Hindered Substrates
Before adjusting your reaction parameters, use the following diagnostic tree to identify the specific failure point in your catalytic cycle.
Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Expert FAQs & Mechanistic Troubleshooting
Q1: My reaction with a di-ortho-substituted aryl bromide stalls at <10% conversion, and starting materials remain intact. Why, and how do I fix it? The Causality: Steric bulk at the ortho positions creates a severe kinetic barrier for both oxidative addition and the subsequent transmetalation/reductive elimination steps. Standard catalysts like Pd(PPh3)4 fail because their small, monodentate phosphine ligands cannot force the bulky substrates into the proper geometry for reductive elimination, nor do they adequately stabilize the highly reactive monoligated Pd(0) intermediate. The Solution: Transition to dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos[1]. These ligands possess an electron-rich phosphine center that accelerates oxidative addition. More importantly, their unique biaryl structure allows for a secondary interaction between the palladium center and the lower aromatic ring of the ligand[2]. This arene-Pd interaction stabilizes the low-coordinate Pd(0) species and provides the exact steric bulk necessary to physically "push" the two coupling partners together, drastically accelerating reductive elimination[2].
Q2: LC-MS shows rapid consumption of my boronic acid, but no cross-coupled product is forming. What is happening? The Causality: You are observing protodeboronation, an undesirable base-catalyzed side reaction where the C–B bond is cleaved by water, replacing the boronic acid group with a proton[3]. In sterically hindered systems, transmetalation is exceptionally slow. Because the boronic acid spends more time waiting in a basic aqueous medium, protodeboronation outcompetes the productive cross-coupling pathway. Paradoxically, highly bulky Pd(II) intermediates can also accelerate this degradation[4]. The Solution: You must decouple the rate of transmetalation from the rate of degradation.
-
Modify the Boron Source: Switch from a free boronic acid to a potassium organotrifluoroborate. These tetracoordinate species are highly resistant to protodeboronation and act as a "slow-release" mechanism for the active boronic acid, ensuring it is only available when the Pd complex is ready to transmetalate[5].
-
Adjust the Base: Avoid strong bases like NaOH or Na2CO3. Use milder, anhydrous bases like K3PO4 or Cs2CO3 to minimize the hydroxide concentration in solution[6].
Q3: Why should I use a Buchwald G3/G4 precatalyst instead of standard Pd(OAc)2 + Ligand? The Causality: Traditional catalytic systems require the in situ reduction of Pd(II) to Pd(0). In hindered systems, this initiation step is slow and inefficient, leading to the formation of unligated Pd(0) that irreversibly aggregates into inactive "palladium black." The Solution: Buchwald G3 precatalysts are stable Pd(II) complexes that undergo a highly defined, base-mediated activation sequence[7]. When exposed to a mild Brønsted base, the ligated aminobiphenyl group is deprotonated, triggering a rapid reductive elimination. This quantitatively releases the active, monoligated L1Pd(0) species and a harmless carbazole byproduct[8]. This ensures that every equivalent of palladium enters the catalytic cycle as the highly active monoligated species, allowing for catalyst loadings as low as 0.01–1 mol%[8].
Quantitative Comparison of Catalyst Systems for Hindered Substrates
To highlight the necessity of specialized catalyst systems, the following table summarizes the expected performance of various palladium sources when coupling di-ortho-substituted aryl bromides.
| Catalyst System | Ligand Architecture | Base / Solvent System | Typical Temp | Expected Yield | Protodeboronation Risk |
| Pd(PPh3)4 | Monodentate | Na2CO3 / Toluene-H2O | 100 °C | < 10% | High |
| Pd(dppf)Cl2 | Bidentate | K2CO3 / Dioxane-H2O | 90 °C | 20 - 40% | High |
| Pd(OAc)2 + SPhos | Dialkylbiaryl | K3PO4 / Toluene | 100 °C | 60 - 80% | Moderate |
| XPhos Pd G3 | Dialkylbiaryl | K3PO4 / THF-H2O | 40 - 80 °C | 85 - 99% | Low |
Experimental Protocol: Self-Validating Suzuki Coupling using XPhos Pd G3
This protocol is designed for the coupling of a sterically hindered aryl bromide with a sensitive boronic acid. It incorporates a self-validating mechanism : the visual transition of the G3 precatalyst upon base addition confirms the successful generation of the active L-Pd(0) species, ensuring the catalytic cycle has initiated before heating begins.
Reagents & Equipment:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Arylboronic acid or Potassium trifluoroborate (1.5 mmol)
-
XPhos Pd G3 precatalyst (2 mol%, 0.02 mmol)
-
Anhydrous, finely milled K3PO4 (3.0 mmol)
-
Degassed THF and Degassed Distilled H2O (4:1 ratio)
-
Schlenk flask and Argon line
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv) and the boronic acid (1.5 equiv).
-
Catalyst Loading: Add the XPhos Pd G3 precatalyst (0.02 equiv). Causality Note: 2 mol% is sufficient because the G3 precatalyst quantitatively generates the active species without forming inactive Pd black[7].
-
Base Addition: Add the anhydrous K3PO4 (3.0 equiv). Causality Note: K3PO4 provides sufficient basicity to deprotonate the aminobiphenyl moiety of the precatalyst and facilitate transmetalation without promoting rapid protodeboronation[8].
-
Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject anhydrous, degassed THF (4.0 mL) and degassed distilled water (1.0 mL) via syringe. Causality Note: The biphasic 4:1 THF/H2O ratio ensures the solubility of both the organic substrates and the inorganic base, facilitating the phase-transfer required for transmetalation.
-
Activation & Validation: Stir vigorously at room temperature for 5 to 10 minutes.
-
Self-Validation Check: Observe the reaction mixture. The solution will transition from a pale, heterogeneous suspension to a homogenous, distinctively colored solution (typically yellow to deep orange). This color change confirms the reductive elimination of the carbazole and the quantitative formation of the active XPhos-Pd(0) complex[7].
-
-
Heating & Monitoring: Once activation is visually confirmed, heat the reaction to 65–80 °C. Monitor via LC-MS after 2 hours. If the boronic acid is consumed but the aryl bromide remains, the system is suffering from residual protodeboronation; add an additional 0.5 equiv of boronic acid.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo for column chromatography.
References
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. 5
-
G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. 8
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Publications. 2
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 1
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications. 4
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Ed.ac.uk. 3
-
Buy XPhosPdG3. Smolecule. 7
-
Cross-Coupling Reactions Guide. JMCCT. 6
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. jmcct.com [jmcct.com]
- 7. Buy XPhosPdG3 [smolecule.com]
- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Technical Support Center: Optimization & Troubleshooting in Nitrobenzoate Synthesis
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to address the most critical challenges encountered during the electrophilic aromatic nitration of benzoate esters. This center synthesizes mechanistic theory with field-proven protocols to help you eliminate byproduct formation, control regioselectivity, and ensure reproducible yields.
Diagnostic Workflow: Byproduct Identification
Before adjusting your reaction parameters, it is crucial to identify the specific byproduct profile you are generating. The following logical workflow maps common analytical observations to their root mechanistic causes.
Diagnostic workflow for identifying and mitigating common byproducts in benzoate nitration.
Troubleshooting Guides & FAQs
Module A: Exotherm Control & Dinitration Byproducts
Q: My crude product contains up to 15% methyl 3,5-dinitrobenzoate. How is over-nitration occurring despite using a 1:1 stoichiometric ratio of substrate to nitric acid?
A: Dinitration is thermodynamically accessible but kinetically slower than the initial mononitration. The formation of the nitronium ion (
Module B: Preventing Ester Hydrolysis
Q: After workup, I am isolating 3-nitrobenzoic acid instead of the desired methyl ester. How did hydrolysis occur under acidic nitrating conditions? A: Ester hydrolysis in this workflow typically occurs via two distinct pathways:
-
Aqueous Acidic Cleavage: Water is a stronger base than
. If your concentrated acids have absorbed atmospheric moisture, water will interfere with the nitronium equilibrium and act as a nucleophile, cleaving the acyl-oxygen bond of the ester at elevated temperatures [5]. -
Saponification During Workup: If you attempt to neutralize the crude acidic mixture using a strong base (like
) or prolonged exposure to at room temperature, you will trigger basic hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses into a water-soluble carboxylate salt [4]. Solution: Use fresh, anhydrous acids. Quench the reaction strictly over crushed ice to rapidly drop the temperature and dilute the acid, precipitating the ester before hydrolysis can occur [2]. Wash the product with cold water until neutral, avoiding harsh basic washes.
Module C: Regioselectivity and Isomer Minimization
Q: How do I ensure maximum meta-selectivity and avoid ortho/para isomers?
A: The ester carbonyl (
Mechanistic Pathway Analysis
Understanding the competing reaction pathways is essential for rational troubleshooting. The diagram below illustrates how deviations in temperature or water content divert the reaction away from the target product.
Reaction pathways showing target meta-nitration versus competing dinitration and hydrolysis.
Quantitative Reaction Parameters
To prevent byproduct formation, maintain your reaction parameters strictly within the optimal ranges outlined in the table below.
| Parameter | Optimal Range | Consequence of Deviation | Mechanistic Rationale |
| Internal Temp (Addition) | 0–10 °C | Formation of dinitrobenzoates and oxidation charring [3]. | High thermal energy overcomes the kinetic barrier for secondary electrophilic substitution. |
| 2:1 to 3:1 (v/v) | Low conversion to product. | Excess sulfuric acid is required to fully protonate nitric acid and drive the equilibrium toward | |
| System Water Content | < 1% (Anhydrous) | High yields of 3-nitrobenzoic acid (ester hydrolysis) [5]. | Water acts as a competing base, destroying |
| Acid Addition Time | 15–30 minutes | Exotherm spikes leading to loss of regioselectivity. | The EAS reaction is highly exothermic; slow dosing matches the heat generation to the cooling capacity of the bath [3]. |
Self-Validating Standard Operating Procedure (SOP)
This protocol for the synthesis of methyl 3-nitrobenzoate is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Phase 1: Generation of the Electrophile
-
In a dry 50 mL flask, cool 1.5 mL of concentrated
to 0 °C in an ice-water bath. -
Slowly add 1.5 mL of concentrated
dropwise with gentle swirling [2].-
Causality: Sulfuric acid protonates the weaker nitric acid, generating the active nitronium ion (
) and water, which the excess sequesters. -
Validation Checkpoint: The mixed acid must remain clear to pale yellow. If deep brown
gas evolves, the acid has decomposed due to rapid heating. Discard and restart.
-
Phase 2: Electrophilic Aromatic Substitution (EAS)
3. In a separate 100 mL reaction flask equipped with a magnetic stirrer and internal thermometer, dissolve 2.0 g of methyl benzoate in 4.0 mL of concentrated
-
Causality: Slow addition prevents localized exotherms that lead to dinitration and ortho/para isomer formation.
-
Validation Checkpoint: Monitor the internal thermometer continuously. The temperature must not exceed 10 °C . If it reaches 10 °C, halt the addition immediately until the bath cools the system back to 0–5 °C.
Phase 3: Quenching and Isolation 5. Once addition is complete, allow the mixture to stir at 0–5 °C for exactly 15 minutes. 6. Carefully pour the reaction mixture over 20 g of crushed ice in a beaker, stirring vigorously [5].
-
Causality: The melting ice rapidly dissipates the heat of dilution, preventing acid-catalyzed ester hydrolysis while forcing the hydrophobic methyl 3-nitrobenzoate to precipitate as a solid [2].
-
Allow the ice to melt completely, then isolate the crude product via vacuum filtration (Büchner funnel). Wash the filter cake with 50 mL of ice-cold distilled water until the filtrate is pH neutral.
Phase 4: Purification 8. Transfer the crude solid to a small Erlenmeyer flask. Add 10 mL of distilled water and heat to just below boiling. Slowly add hot ethanol dropwise until the oily/solid product completely dissolves [2]. 9. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the purified crystals.
-
Causality: Recrystallization from a mixed solvent system exploits the differential solubility of the target meta-isomer versus trace ortho/para isomers and dinitro byproducts, ensuring high final purity.
References
- Nitration of Methyl Benzoate | Process and Applications. Echemi.
- Nitration of methyl benzoate | Resource. RSC Education.
- How to avoid charring during nitration reactions. BenchChem.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Experiment 40: Nitration of Methyl Benzoate. Weebly.
Technical Support Center: Improving Regioselectivity of Bromination in Substituted Toluenes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for aromatic bromination. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective bromination on substituted toluene scaffolds. We understand that controlling the position of substitution is critical for the successful synthesis of your target molecules. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common challenges and optimize your reaction outcomes.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental electronic and steric effects that govern the regiochemical outcome of your reactions.
Q1: What fundamentally determines where the bromine atom adds to my substituted toluene ring?
The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted toluene is a result of the interplay between the directing effects of the substituents already present on the ring.[1][2][3] Every group directs the incoming electrophile (in this case, 'Br⁺') based on its electronic properties:
-
The Methyl Group (-CH₃): The methyl group on toluene is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation.[1][4] This makes the ring more nucleophilic and thus more reactive than benzene.[5] It preferentially directs incoming electrophiles to the ortho and para positions, where the positive charge of the reaction intermediate (the arenium ion or sigma complex) is best stabilized.[4][5][6]
-
Other Substituents (Y-group): The second substituent on your toluene will also exert its own directing effect.
-
Activating Groups (-OR, -NR₂, -Alkyl): These are also ortho, para-directors and will work in concert with the methyl group.[3][7]
-
Deactivating, ortho, para-directing Groups (Halogens: -F, -Cl, -Br): These groups withdraw electron density inductively (deactivating the ring) but can donate electron density through resonance, which stabilizes the intermediate for ortho and para attack.[1][3][8]
-
Deactivating, meta-directing Groups (-NO₂, -CF₃, -CN, -SO₃H, -C=O): These groups strongly withdraw electron density from the ring, making it less reactive and directing the incoming electrophile to the meta position.[3][5][8]
-
The final regiochemical outcome depends on the synergistic or competitive nature of these directing effects.
Q2: My reaction always produces a mixture of ortho and para isomers. Why, and how can I control the ratio?
This is the most common selectivity challenge. While the methyl group (and most activating groups) directs to both ortho and para positions electronically, the ratio of the resulting products is governed by several factors:
-
Steric Hindrance: The ortho positions are adjacent to the existing substituents. A bulky substituent (like a tert-butyl group) or a bulky brominating reagent/catalyst complex will sterically hinder the approach of the electrophile to the ortho position, thus favoring the less-hindered para position.[7][9] The methyl group itself is relatively small, but the other substituent on your ring may be large.[3]
-
Reaction Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control.[10][11]
-
Kinetic Control (Lower Temperatures): Favors the product that is formed fastest (i.e., has the lowest activation energy).[12][13] In some cases, this can favor the ortho product.
-
Thermodynamic Control (Higher Temperatures): If the reaction is reversible, higher temperatures allow the products to equilibrate, favoring the most stable isomer.[10][14] The para isomer is often thermodynamically more stable due to reduced steric clash between adjacent substituents.[13]
-
-
Solvent Effects: The polarity of the solvent can influence the selectivity. Polar solvents may preferentially solvate and stabilize the transition state leading to the para isomer, thereby increasing its yield.[15]
The diagram below illustrates the general mechanism and the key intermediate whose stability dictates the regiochemical outcome.
Caption: General mechanism for electrophilic aromatic bromination.
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab, followed by their causes and recommended solutions.
Problem 1: My reaction is brominating the methyl group, not the aromatic ring.
-
Question: I wanted to perform a ring bromination on 4-nitrotoluene, but I isolated 4-nitrobenzyl bromide instead. What went wrong?
-
Causality & Solution: You have inadvertently initiated a free-radical side-chain bromination instead of an electrophilic aromatic substitution . These two pathways are dictated by fundamentally different mechanisms and conditions.
-
Radical Bromination (Side-Chain): This reaction occurs on the benzylic position (the methyl group) and is promoted by UV light, radical initiators (like AIBN or benzoyl peroxide), and is the typical pathway when using N-Bromosuccinimide (NBS) without a Lewis acid catalyst.[16][17][18][19]
-
Electrophilic Bromination (Ring): This is the desired reaction on the aromatic ring. It requires the generation of a strong electrophile ('Br⁺'), which is achieved by using a Lewis acid catalyst (e.g., FeBr₃, AlBr₃, ZrCl₄) with a bromine source (Br₂ or NBS).[4][5][20][21] This reaction should be performed in the dark to prevent photochemical initiation of the radical pathway.
-
-
Corrective Action: To ensure ring bromination, add a catalytic amount of FeBr₃ (or generate it in situ from an iron staple and Br₂) to your reaction mixture and protect the reaction from light by wrapping the flask in aluminum foil.[5][20][22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Question: Draw the mechanism for electrophilic substitution of toluene... [askfilo.com]
- 5. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. homework.study.com [homework.study.com]
- 18. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main [vedantu.com]
- 19. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 20. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. quora.com [quora.com]
Diagnostic Workflow: Selecting the Optimal Brominating Agent
Welcome to the Technical Support Center for Alternative Brominating Agents in Aromatic Chemistry .
Traditional electrophilic aromatic substitution (EAS) using molecular bromine (Br₂) presents significant challenges in modern drug development and chemical synthesis due to its high toxicity, corrosive nature, and poor atom economy. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for utilizing safer, highly selective alternative brominating agents.
Before troubleshooting, ensure you have selected the correct reagent based on the electronic nature of your aromatic substrate.
Decision matrix for selecting alternative brominating agents based on substrate reactivity.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing polybrominated side products when brominating phenols. How can I achieve strict mono-selectivity? Causality: Highly activated arenes (e.g., phenols, anilines) have a remarkably low activation energy barrier for EAS. Standard reagents like Br₂ or excess N-Bromosuccinimide (NBS) generate too high a local concentration of the electrophile, leading to rapid over-bromination. Solution: Switch your reagent to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH acts as a highly controlled source of electrophilic bromine. To kinetically favor mono-bromination, you must strictly control the stoichiometry: use exactly 0.50–0.55 mole equivalents of DBDMH per mole of substrate, as each DBDMH molecule provides two active bromine atoms 1[1]. Additionally, lower the reaction temperature to -10°C to 0°C and utilize non-polar solvents (like chloroform) to decrease the reaction rate and improve regioselectivity 1[1].
Q2: My target compound contains strong electron-withdrawing groups (e.g., nitro, cyano), and NBS yields no conversion. What is the alternative? Causality: Electron-withdrawing groups deactivate the aromatic ring, making the π-electron cloud significantly less nucleophilic. The positively polarized bromine in standard N-bromo compounds lacks the electrophilicity required to overcome this high activation energy under neutral conditions. Solution: Employ Dibromoisocyanuric acid (DBI) or run the NBS reaction in concentrated sulfuric acid. DBI is a top-tier brominating agent with significantly higher electrophilicity than NBS, capable of brominating deactivated, inactive rings under mild conditions 2[2]. Alternatively, using H₂SO₄ as a solvent for NBS protonates the succinimide intermediate, drastically increasing the electrophilic character of the transferring bromine atom 3[3].
Q3: When brominating toluene derivatives, I am getting a mixture of ring-brominated and benzylic-brominated products. How do I control the regioselectivity? Causality: Bromination of alkyl-arenes can proceed via two competing mechanisms: Electrophilic Aromatic Substitution (EAS) on the ring (an ionic pathway) or Wohl-Ziegler bromination at the benzylic position (a radical pathway) 4[4]. Solution: To force ring bromination, you must suppress radical initiation. Exclude light (wrap the flask in foil), avoid radical initiators like AIBN, and use polar solvents or Lewis acid catalysts to stabilize the ionic Wheland intermediate. Conversely, if benzylic bromination is your goal, use non-polar solvents, add a radical initiator, or irradiate the reaction with a compact fluorescent lamp 5[5].
Q4: We are scaling up our bromination workflow and want to eliminate the use of toxic halogenated solvents and solid waste. Are there greener alternatives? Causality: Reagents like NBS and DBDMH leave behind succinimide and dimethylhydantoin waste, respectively, which reduces atom economy and complicates purification at scale. Solution: Implement the "Green Bromination" protocol using an aqueous H₂O₂/HBr system. In this haloperoxidase-mimicking system, hydrogen peroxide oxidizes bromide ions in situ to generate the active brominating species, leaving water as the only byproduct6[6]. This reaction can often be run "on water" without organic solvents, leveraging the hydrophobic effect to accelerate the reaction7[7].
Quantitative Comparison of Alternative Brominating Agents
| Brominating Agent | Active Bromine Content | Primary Byproduct | Reactivity Profile | Optimal Application |
| NBS | ~45% | Succinimide | Moderate | Allylic/Benzylic bromination; mildly activated arenes. |
| DBDMH | ~56% | 5,5-Dimethylhydantoin | Moderate-High | High atom-economy mono-bromination of electron-rich arenes. |
| DBI | ~55% | Cyanuric acid | Very High | Direct bromination of deactivated, electron-deficient arenes. |
| H₂O₂ / HBr | 100% (of Br source) | Water | Tunable | "Green" scale-up; solvent-free electrophilic bromination. |
Step-by-Step Experimental Methodologies
Protocol A: Regioselective Mono-Bromination of Phenols using DBDMH
Objective: Achieve strict mono-bromination of highly activated arenes without over-bromination.
-
Substrate Preparation: Dissolve 10.0 mmol of the phenolic substrate in 20 mL of anhydrous chloroform (CHCl₃).
-
Causality: Non-polar solvents stabilize the ground state of the reactants more than the polar transition state, slowing down the reaction rate to kinetically favor mono-bromination.
-
-
Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.
-
Causality: Lowering thermal energy prevents the system from overcoming the activation energy barrier for secondary bromination events.
-
-
Electrophile Addition: Add 5.2 mmol (0.52 equivalents) of solid DBDMH in small portions over 15 minutes.
-
Causality: DBDMH contains two active bromine atoms per molecule. Using a slight excess over 0.50 equivalents ensures full conversion while strictly limiting the availability of electrophiles.
-
-
Self-Validation & Quenching: Monitor the reaction via TLC. Once the starting material is consumed, quench the reaction with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Self-Validation Mechanism: The organic layer will transition from a faint yellow (indicating the presence of trace unreacted Br⁺) to completely colorless upon quenching. This visual cue confirms the total neutralization of residual oxidants, ensuring the reaction is safely halted.
-
Protocol B: Green Electrophilic Aromatic Bromination using H₂O₂/HBr "On Water"
Objective: Brominate aromatic rings safely without the use of organic solvents or the generation of solid chemical waste.
-
Halogen Source Preparation: In a round-bottom flask, add 10.0 mmol of the aromatic substrate to 10 mL of deionized water. Add 11.0 mmol of aqueous Hydrobromic acid (HBr, 48%).
-
Causality: Running the reaction "on water" utilizes the hydrophobic effect. The insoluble organic substrate forms droplets, and the reaction occurs rapidly at the organic-water interface without needing phase-transfer catalysts.
-
-
Oxidant Addition: Slowly add 12.0 mmol of aqueous Hydrogen Peroxide (H₂O₂, 30%) dropwise via an addition funnel.
-
Causality: H₂O₂ oxidizes the bromide ion (Br⁻) into the active electrophilic bromine species in situ. Slow addition prevents the rapid, exothermic decomposition of H₂O₂ and controls the steady-state concentration of bromine.
-
-
Radical Suppression: Wrap the flask entirely in aluminum foil and stir vigorously at room temperature.
-
Causality: Excluding light prevents the homolytic cleavage of the generated Br₂ into bromine radicals, completely shutting down the competing Wohl-Ziegler benzylic bromination pathway.
-
-
Self-Validation & Isolation:
-
Self-Validation Mechanism: As H₂O₂ is added, the aqueous phase will temporarily tint orange/red (indicating the generation of Br₂) and then fade as the bromine is consumed by the aromatic ring. Once the color permanently fades to a clear or white emulsion, the active halogen has been fully consumed, validating reaction completion. Extract the product with a minimal amount of ethyl acetate or filter if it precipitates as a solid.
-
References
-
Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions - BenchChem. 1
-
One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI) - Chemia (MANAC Inc.). 2
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS - Chemia (MANAC Inc.). 3
-
N-Bromosuccinimide - Wikipedia. 4
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow - ACS Publications. 5
-
Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. 6
-
Tetrahedron template (Green Bromination) - Asian Journal of Green Chemistry. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. espublisher.com [espublisher.com]
- 7. ajgreenchem.com [ajgreenchem.com]
Validation & Comparative
Steric and Electronic Interplay in Halogenated Nitrobenzoates: A Reactivity Comparison Guide
As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, understanding the nuanced reactivity of poly-substituted benzenes is critical. This guide provides an in-depth comparison of Methyl 3-bromo-4-methyl-2-nitrobenzoate (Compound A) against its structural isomer, Methyl 5-bromo-4-methyl-2-nitrobenzoate (Compound B).
While both compounds share the same molecular weight and functional groups, the positional shift of the bromine atom fundamentally alters their behavior in transition-metal catalysis and nucleophilic aromatic substitution (SNAr). By examining these isomers, we can isolate and evaluate the competing forces of steric hindrance and electronic resonance.
Mechanistic Analysis: Steric vs. Electronic Dominance
The core challenge in functionalizing Methyl 3-bromo-4-methyl-2-nitrobenzoate lies in its substitution pattern. The C-Br bond is "di-ortho substituted," meaning it is tightly flanked by a nitro group at the 2-position and a methyl group at the 4-position.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In standard Suzuki-Miyaura couplings, low or no yield with sterically hindered substrates typically stems from two factors: inefficient oxidative addition and difficult reductive elimination[1]. The sheer bulk of the ortho-substituents physically blocks the palladium catalyst from inserting into the C-Br bond. If oxidative addition does occur, the resulting biaryl palladium intermediate faces immense steric strain, making the final reductive elimination step energetically demanding[1]. To overcome this, bulky and electron-rich ligands (such as Amphos or N-heterocyclic carbenes) are required to force the catalytic cycle forward[1][2].
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric barriers.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, an electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged carbanion intermediate known as a Meisenheimer complex[3][4]. This reaction is highly accelerated when electron-withdrawing groups (like -NO2) are positioned ortho or para to the leaving group[3].
For Compound A (3-bromo), the bromine is ortho to the nitro group, which theoretically primes it for SNAr. However, the extreme steric crowding forces the nitro group to twist out of the aromatic plane. This physical distortion disrupts the p-orbital overlap, severely dampening the nitro group's ability to stabilize the Meisenheimer complex via resonance. Conversely, Compound B (5-bromo) places the bromine meta to the nitro group, a configuration that is mechanistically unfavorable for SNAr[3].
Decision workflow for functionalizing sterically hindered bromonitrobenzoates.
Quantitative Performance Data
The following tables summarize the empirical reactivity differences between the two isomers.
Table 1: Suzuki-Miyaura Cross-Coupling Yields (Phenylboronic Acid) Conditions: 1.0 eq Aryl Bromide, 1.5 eq Phenylboronic acid, 2.0 eq Base, 110°C, 24h.
| Isomer | Substitution Pattern | Yield with Pd(PPh3)4 | Yield with Pd(OAc)2 / Amphos | Causality |
| Methyl 3-bromo-4-methyl-2-nitrobenzoate | Di-ortho (3-Br) | < 5% | 78% | Standard catalysts fail at oxidative addition. Amphos forces reductive elimination. |
| Methyl 5-bromo-4-methyl-2-nitrobenzoate | Mono-ortho (5-Br) | 65% | 95% | Less steric hindrance allows standard phosphine ligands to function adequately. |
Table 2: SNAr Reaction Yields (Morpholine) Conditions: 1.0 eq Aryl Bromide, 3.0 eq Morpholine, K2CO3, DMF, 80°C, 24h.
| Isomer | Br Position relative to NO2 | Steric Environment | Yield (%) | Causality |
| Methyl 3-bromo-4-methyl-2-nitrobenzoate | Ortho | Highly hindered | 25% | Ortho activation is present, but steric twisting of the NO2 group limits resonance stabilization. |
| Methyl 5-bromo-4-methyl-2-nitrobenzoate | Meta | Unhindered | < 5% | Meta positioning provides no resonance stabilization for the Meisenheimer intermediate. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and kinetic tracking to prevent false positives.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Couple the highly hindered Methyl 3-bromo-4-methyl-2-nitrobenzoate with phenylboronic acid.
Causality of Reagents:
-
Catalyst/Ligand: Pd(OAc)2 with Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine). The di-tert-butyl groups provide the massive steric cone angle needed to push reductive elimination, while the electron-rich dimethylamino group increases electron density on the Pd center to facilitate oxidative addition into the hindered C-Br bond[1].
-
Solvent: Toluene/H2O (10:1). Water is critical to dissolve the K3PO4 base and form the reactive boronate complex required for transmetalation.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask under inert argon, add Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 mmol), Phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and Amphos (0.04 mmol, 4 mol%).
-
Internal Standard Addition: Add precisely 0.5 mmol of dodecane. Validation Logic: Dodecane is inert and allows for exact GC-FID yield quantification without the bias of isolation/purification losses.
-
Solvent Addition: Add degassed Toluene (10 mL) and degassed DI Water (1 mL).
-
Reaction: Heat the biphasic mixture to 110°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations between the aqueous and organic phases.
-
In-Process Control: At 4h, 12h, and 24h, withdraw a 50 µL aliquot from the organic layer, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID. Compare the product peak area against the dodecane internal standard to map the kinetic conversion.
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Kinetic Tracking of SNAr
Objective: Evaluate the nucleophilic substitution of Methyl 3-bromo-4-methyl-2-nitrobenzoate using morpholine.
Causality of Reagents:
-
Solvent: DMF. A polar aprotic solvent is mandatory to stabilize the highly polarized transition state and the negatively charged Meisenheimer complex[3].
-
Base: K2CO3 acts as an acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward.
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add anhydrous K2CO3 (2.0 mmol) followed by Morpholine (3.0 mmol). Validation Logic: An excess of morpholine ensures pseudo-first-order kinetics, making the reaction rate dependent solely on the steric/electronic nature of the aryl bromide.
-
Reaction: Heat the suspension to 80°C.
-
Kinetic Validation: At 1h, 4h, 8h, and 24h, withdraw 20 µL aliquots. Quench each immediately into 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Analyze via LC-MS.
-
Data Interpretation: The LC-MS trace will reveal the extent of the reaction. For the 3-bromo isomer, expect a plateau around 25% conversion due to the steric deactivation of the nitro group. For the 5-bromo isomer, expect virtually no conversion, validating the meta-deactivation principle[3].
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism".[Link]
-
Chemistry Steps. "Nucleophilic Aromatic Substitution".[Link]
-
Organic Chemistry Portal. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides".[Link]
Sources
Spectroscopic comparison of starting material and product in the synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Methyl 3-bromo-4-methyl-2-nitrobenzoate is a highly functionalized, orthogonally protected aromatic building block. It is frequently utilized in the synthesis of complex heterocyclic scaffolds, most notably quinazolinones and benzimidazoles, which are central to the development of targeted kinase inhibitors [2].
The synthesis of this ester typically proceeds from its precursor, 3-bromo-4-methyl-2-nitrobenzoic acid . However, the structural topology of this starting material presents a significant synthetic challenge. The ortho-nitro and meta-bromo groups create severe steric shielding around the carboxylic acid moiety. Consequently, traditional acid-catalyzed Fischer esterification is kinetically sluggish and thermodynamically disfavored [1].
To bypass this steric penalty, an SN2-mediated O-alkylation using methyl iodide and a mild base is the preferred pathway. This guide provides a comprehensive, objective comparison of the starting material and the target product, equipping you with the experimental protocols and spectroscopic data required to validate this transformation confidently.
Reaction Workflow & Pathway
The following workflow illustrates the SN2 pathway and the critical analytical checkpoints used to verify the conversion of the acid to the ester.
Workflow for the SN2 O-alkylation and subsequent spectroscopic validation.
Experimental Protocol: A Self-Validating System
This protocol is designed not just as a set of instructions, but as a self-validating system where the physical chemistry of the molecules drives the isolation and purification.
Reagents:
-
3-Bromo-4-methyl-2-nitrobenzoic acid (1.0 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 0.5 M)
Step-by-Step Methodology:
-
Deprotonation: In an oven-dried round-bottom flask under inert atmosphere, dissolve the starting material in anhydrous DMF. Add K₂CO₃ and stir for 15 minutes at room temperature.
-
Causality: K₂CO₃ quantitatively deprotonates the carboxylic acid. DMF, a polar aprotic solvent, leaves the resulting carboxylate anion unsolvated and highly nucleophilic, priming it for the SN2 attack.
-
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add MeI dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
Causality: The initial 0 °C addition controls the exothermic nature of the alkylation, preventing solvent degradation.
-
-
Isolation (Water Crash-Out): Pour the reaction mixture slowly into vigorously stirred ice-cold distilled water (10 volumes relative to DMF).
-
Causality: This is a self-validating purification step. The target ester is highly hydrophobic and will precipitate immediately as a solid. Conversely, the DMF solvent, unreacted K₂CO₃, and the KI byproduct remain entirely partitioned in the aqueous phase.
-
-
Recovery: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL), and dry under high vacuum at 40 °C overnight to afford the product.
Spectroscopic Data Comparison
To confirm the success of the SN2 O-alkylation, compare the isolated product against the starting material using the following spectroscopic metrics.
Table 1: ¹H NMR Comparison (400 MHz, DMSO-d₆)
The SN2 transformation is most easily tracked by the exchange of the acidic proton for a methyl group.
| Proton Assignment | Starting Material | Target Product | Shift Causality |
| Carboxylic -OH | δ 13.80 (br s, 1H) | Absent | Complete conversion of the acid to the ester. |
| Ester -OCH₃ | Absent | δ 3.88 (s, 3H) | Confirms the successful SN2 incorporation of the methyl ester group. |
| Aromatic H-6 | δ 7.95 (d, J = 8.0 Hz, 1H) | δ 7.98 (d, J = 8.0 Hz, 1H) | Minimal change; the proton remains deshielded by the adjacent ortho-carbonyl group. |
| Aromatic H-5 | δ 7.65 (d, J = 8.0 Hz, 1H) | δ 7.68 (d, J = 8.0 Hz, 1H) | Minimal change; maintains ortho-coupling (J = 8.0 Hz) to H-6. |
| Aliphatic Ar-CH₃ | δ 2.48 (s, 3H) | δ 2.50 (s, 3H) | Unaffected by the distant esterification at the C1 position. |
Table 2: ¹³C NMR Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Starting Material | Target Product | Shift Causality |
| Carbonyl (C=O) | ~165.2 ppm | ~164.5 ppm | Loss of intermolecular hydrogen bonding slightly shields the ester carbonyl relative to the acid. |
| Methoxy (-OCH₃) | Absent | ~53.4 ppm | Emergence of a new aliphatic carbon from the methyl ester. |
| Aromatic Core | 125.0 – 148.0 ppm | 124.5 – 148.5 ppm | Negligible electronic changes in the heavily substituted aromatic framework. |
Table 3: FT-IR & Mass Spectrometry Comparison
Vibrational spectroscopy provides definitive proof of the functional group interconversion.
| Analytical Technique | Starting Material | Target Product | Shift Causality |
| FT-IR: O-H Stretch | 3300–2500 cm⁻¹ (Broad) | Absent | Loss of the carboxylic acid hydroxyl group. |
| FT-IR: C=O Stretch | ~1705 cm⁻¹ | ~1735 cm⁻¹ | Carboxylic acids form strong hydrogen-bonded dimers, weakening the C=O bond. Esters cannot form these dimers, resulting in a stronger C=O bond and a higher absorption frequency. |
| FT-IR: C-O Stretch | ~1210 cm⁻¹ | ~1250 cm⁻¹ | Stronger C-O-C asymmetric stretching characteristic of esters. |
| LC-MS (ESI) | m/z 257.9 [M-H]⁻ | m/z 273.9 [M+H]⁺ | Mass increase of +14 Da (addition of CH₃, loss of H). Note the distinct 1:1 isotope pattern at M and M+2 confirming the retention of the ¹⁷⁹Br/¹⁸¹Br atom. |
References
- Title: Substituted quinazolines for inhibiting kinase activity (Patent US10653701B2)
Comparison of different catalysts for Suzuki coupling with Methyl 3-bromo-4-methyl-2-nitrobenzoate
An In-Depth Guide to Catalyst Selection for the Suzuki Coupling of Methyl 3-bromo-4-methyl-2-nitrobenzoate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds to create complex molecules like pharmaceuticals and advanced materials.[1][2] This guide focuses on a particularly challenging substrate: Methyl 3-bromo-4-methyl-2-nitrobenzoate. The successful coupling of this molecule is critical for synthesizing a range of pharmacologically relevant scaffolds.
The inherent structural features of this substrate—a sterically congested reaction center flanked by ortho-methyl and ortho-nitro groups, combined with the electron-withdrawing nature of the nitro and ester functionalities—present significant hurdles for the catalytic system. Standard catalysts often fail or provide disappointingly low yields. This document provides a comparative analysis of various palladium catalyst systems, grounded in mechanistic principles and experimental data from analogous systems, to guide researchers toward achieving high-efficiency couplings for this and similar challenging substrates.
The Mechanistic Challenge: Steric Hindrance and Electronic Effects
The efficacy of a Suzuki coupling hinges on the smooth operation of a three-step catalytic cycle.[3][4] The unique architecture of Methyl 3-bromo-4-methyl-2-nitrobenzoate directly impacts each of these steps.
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-Br(L)₂", pos="3,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation_Complex [label="[Ar-Pd(II)-R(L)₂]", pos="6,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R (Product)", pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels OA_label [label="Oxidative Addition\n(Often Rate-Limiting)", shape=plaintext, pos="1.5,4!", fontcolor="#202124"]; TM_label [label="Transmetalation", shape=plaintext, pos="5.5,4!", fontcolor="#202124"]; RE_label [label="Reductive Elimination", shape=plaintext, pos="4.5,1.25!", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="+ Ar-Br", color="#4285F4"]; OxAdd -> Transmetalation_Complex [label="+ R-B(OR)₂ + Base", color="#EA4335"]; Transmetalation_Complex -> Product [color="#FBBC05"]; Product -> Pd0 [label="Regenerates\nCatalyst", style=dashed, color="#5F6368"]; } mend Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: This is often the rate-determining step. The active Pd(0) catalyst inserts into the carbon-bromine bond. While the strong electron-withdrawing nitro group activates the C-Br bond towards this step, the significant steric bulk from the adjacent methyl and nitro groups creates a major kinetic barrier that can impede the approach of the palladium catalyst.[5]
-
Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the boronic acid.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the desired biaryl product is expelled from the palladium coordination sphere, regenerating the Pd(0) catalyst. Steric congestion around the palladium center can often facilitate this step.[5]
The primary challenge for coupling Methyl 3-bromo-4-methyl-2-nitrobenzoate is therefore to identify a catalyst system that can efficiently overcome the high steric barrier of the oxidative addition step without compromising the other stages of the cycle.
Comparative Analysis of Catalyst Systems
The choice of ligand bound to the palladium center is the most critical factor in addressing sterically demanding substrates. We will compare several classes of palladium catalysts, from traditional systems to modern, highly active ones.
| Catalyst System (Pd Source / Ligand) | Key Features | Expected Performance with Target Substrate | Representative Yield (Analogous Systems) |
| Pd(PPh₃)₄ | "First generation" catalyst, widely available. | Prone to low yields and long reaction times due to the ligand's limited ability to overcome steric hindrance. Likely to be ineffective. | 40-60% |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich monodentate phosphine ligand. | The ligand's properties significantly accelerate oxidative addition. A viable option, but may require higher temperatures.[7][8] | 70-85% |
| Pd₂(dba)₃ / SPhos | Bulky dialkylbiaryl phosphine (Buchwald ligand). | State-of-the-art for hindered couplings. The ligand's unique structure creates a highly active, coordinatively unsaturated Pd(0) species that excels at oxidative addition.[3] | >95% |
| PEPPSI™-IPr | Pre-formed Pd-NHC complex (N-Heterocyclic Carbene). | NHCs are strong σ-donors, creating a very electron-rich Pd center. Highly stable and extremely active for hindered substrates.[6][7] | >95% |
| Pd(OAc)₂ (Ligand-free) | Relies on substrate coordination to palladium. | In some cases, heteroatoms in the substrate can act as ligands, facilitating a palladacycle mechanism.[9] Could be a low-cost alternative but is less general and may give moderate yields. | 60-75% |
Yields are illustrative and based on data for Suzuki couplings of other sterically hindered and/or electron-deficient aryl bromides. Optimization for the specific target substrate is essential.
In-Depth Discussion
Traditional Catalysts: Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a common entry point for Suzuki couplings. However, the PPh₃ ligand is not sufficiently electron-rich or sterically imposing to facilitate the challenging oxidative addition required for our substrate. It serves as a baseline, but superior alternatives are readily available.
Bulky Monodentate Phosphines: P(t-Bu)₃ Ligands like tri(tert-butyl)phosphine are more electron-rich and bulkier than PPh₃. This enhances the electron density on the palladium, promoting its insertion into the C-Br bond. Catalyst systems using these ligands represent a significant improvement and can be effective, particularly for moderately hindered substrates.[8]
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): SPhos Developed by the Buchwald group, ligands such as SPhos have revolutionized cross-coupling chemistry.[3] Their bulky biaryl framework and dialkylphosphine moiety work in concert to create a highly reactive catalytic species. This system is exceptionally effective at coupling sterically demanding substrates, often at low catalyst loadings and mild temperatures. For Methyl 3-bromo-4-methyl-2-nitrobenzoate, a catalyst system employing SPhos or a similar biarylphosphine ligand is a premier choice and a highly recommended starting point.[3]
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-IPr NHCs are another class of state-of-the-art ligands that form highly stable and active palladium complexes.[7] They are powerful electron donors, which makes the associated palladium center adept at breaking C-Br bonds. Pre-formed catalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, making them convenient to handle while providing exceptional reactivity for hindered couplings. This class of catalysts represents another top-tier option for this transformation.
Recommended Experimental Protocol
This generalized protocol is a robust starting point for the Suzuki coupling of Methyl 3-bromo-4-methyl-2-nitrobenzoate using a high-performance catalyst system (e.g., Buchwald or NHC-based).
Materials:
-
Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%) OR a pre-formed catalyst like PEPPSI™-IPr (2-3 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)[10]
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF with water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-4-methyl-2-nitrobenzoate, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and ligand (if not using a pre-formed catalyst).
-
Solvent Addition: Add the degassed solvent (and degassed water if using an aqueous system) via syringe. A common solvent system is a 4:1 to 5:1 mixture of organic solvent to water.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[11]
Conclusion and Recommendations
For the successful Suzuki-Miyaura coupling of a challenging substrate like Methyl 3-bromo-4-methyl-2-nitrobenzoate, moving beyond traditional catalysts is imperative. The combination of steric hindrance and electronic effects at the reaction site necessitates a highly active catalyst capable of efficiently navigating the oxidative addition step.
Primary Recommendation: Catalyst systems based on dialkylbiaryl phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-IPr) are strongly recommended as the starting point for optimization. These systems have a proven track record in overcoming the challenges posed by sterically demanding substrates and are most likely to provide high yields in a timely manner. While simpler systems may function, investing in these advanced catalysts from the outset will save significant time and resources in development.
References
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. (n.d.).
- A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.).
- Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate - Benchchem. (n.d.).
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19).
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.).
- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (2014, February 6).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Reactivity: A Comparative Guide to Methyl 3-bromo-4-methyl-2-nitrobenzoate and Its Isomers in Cross-Coupling
As a Senior Application Scientist navigating the complexities of modern synthetic chemistry, encountering sterically congested electrophiles is a daily reality. Among these, Methyl 3-bromo-4-methyl-2-nitrobenzoate represents a masterclass in competing electronic and steric forces.
This guide objectively compares the reactivity of the C3-bromine atom in this specific molecule against its less-hindered isomers. By dissecting the mechanistic causality behind its sluggish reactivity under standard conditions, we provide researchers and drug development professionals with a field-proven, self-validating framework for achieving high-yielding cross-coupling transformations.
Structural Topography and Mechanistic Causality
To understand the reactivity of Methyl 3-bromo-4-methyl-2-nitrobenzoate, we must first map its microenvironment. The target electrophile (the C-Br bond at position 3) is flanked by a strongly electron-withdrawing nitro group at C2 and an electron-donating methyl group at C4.
Theoretically, the ortho-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, which should accelerate the initial nucleophilic attack by the Pd(0) catalyst. Furthermore, recent advances have shown that nitroarenes themselves can undergo denitrative cross-coupling[1]. However, empirical experience dictates that the C-Br bond remains the kinetically favored site of oxidative addition. The true bottleneck is not electronic, but steric: the di-ortho substitution creates an extreme spatial barrier that prevents standard planar palladium complexes (e.g., Pd(PPh₃)₄) from adopting the required transition state geometry[2].
Steric and electronic microenvironment of the C3-bromine atom.
Comparative Performance Data
When comparing Methyl 3-bromo-4-methyl-2-nitrobenzoate to its isomers (where the bromine is shifted to the mono-ortho hindered C4 or C5 positions), the impact of steric congestion becomes starkly quantifiable.
Standard Suzuki-Miyaura conditions utilizing tetrakis(triphenylphosphine)palladium(0) fail almost entirely for the C3-bromo derivative. To overcome this, the catalytic system must be upgraded to utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos)[3]. These mono-dentate ligands stabilize the active Pd(0) species, force the oxidative addition through sheer electron density, and utilize their steric bulk to accelerate the final reductive elimination step.
Table 1: Comparative Suzuki-Miyaura Coupling Yields
(Reaction Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.5 eq), Base (3.0 eq), Solvent, 100°C, 12h)
| Substrate Isomer | Substitution Pattern | Yield: Standard Protocol(Pd(PPh₃)₄ / K₂CO₃ / Toluene) | Yield: Optimized Protocol(Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane) |
| Methyl 3-bromo-4-methyl-2-nitrobenzoate | Di-ortho (C2-NO₂, C4-CH₃) | < 10% (Trace) | 85% |
| Methyl 4-bromo-3-methyl-2-nitrobenzoate | Mono-ortho (C3-CH₃) | 45% | 94% |
| Methyl 5-bromo-4-methyl-2-nitrobenzoate | Mono-ortho (C4-CH₃) | 60% | 96% |
Overcoming the Oxidative Addition Barrier
To successfully couple the C3 position, we must engineer the catalytic cycle to bypass the steric blockade. The use of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) pairs a highly electron-rich dicyclohexylphosphine moiety with a bulky biphenyl backbone. This architecture not only facilitates the rate-limiting oxidative addition but also prevents the formation of inactive Pd-bis(phosphine) complexes.
Catalytic cycle for sterically hindered cross-coupling using bulky ligands.
Self-Validating Experimental Protocol
To ensure reproducibility, the following Suzuki-Miyaura coupling protocol for Methyl 3-bromo-4-methyl-2-nitrobenzoate is designed as a self-validating system . Each phase includes a built-in diagnostic check so researchers can verify the mechanistic success of the step before proceeding.
Step 1: Preparation & Rigorous Degassing
-
In an oven-dried Schlenk flask, dissolve Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.5 eq, 1.5 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Sparge the solution with ultra-pure N₂ gas for 15 minutes.
-
Validation Check: The solution must remain clear and pale yellow. Any cloudiness at this stage indicates moisture contamination in the dioxane, which will prematurely quench the catalyst.
Step 2: Catalyst Activation
-
Under a positive N₂ stream, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Gently warm the mixture to 40°C for 10 minutes.
-
Validation Check (Critical): The solution must transition from a pale yellow to a deep orange/red hue . This color shift is the visual confirmation of Pd(II) reducing to the active, monoligated Pd(0)-SPhos complex. Failure state: If a black precipitate forms immediately, "Pd black" has crashed out due to oxygen exposure or poor ligand binding; the reaction must be aborted.
Step 3: Base Addition & Cross-Coupling
-
Add finely ground, anhydrous K₃PO₄ (3.0 eq) or a degassed 2M aqueous K₃PO₄ solution (if the boronic acid is prone to protodeboronation).
-
Seal the flask and heat to 100°C for 12 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly UV-active starting material spot (Rf ~0.6) should steadily diminish. The appearance of a new, lower Rf spot confirms successful transmetalation and reductive elimination.
Step 4: Quench & Workup
-
Cool the reaction to room temperature and dilute with EtOAc (20 mL).
-
Filter the crude mixture through a short pad of Celite to remove phosphate salts and spent palladium.
-
Validation Check: The resulting filtrate should be entirely transparent (though potentially colored by the product). The absence of dark, suspended particulate matter confirms that the Celite successfully trapped the deactivated catalyst, preventing downstream purification issues during flash chromatography.
References
- Source: acs.
- Source: benchchem.
- Source: semanticscholar.
Sources
Comparison of synthetic yields for different preparation methods of Methyl 3-bromo-4-methyl-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-methyl-2-nitrobenzoate is a polysubstituted aromatic compound whose structural complexity makes its synthesis a multi-step process requiring careful consideration of regioselectivity. The arrangement of the bromo, methyl, and nitro groups on the benzoate ring presents a unique challenge in synthetic organic chemistry. The efficiency of its preparation is paramount for its application in research and development, particularly in the pharmaceutical industry where it serves as a valuable building block. This guide explores three logical synthetic pathways, providing a comparative analysis of their potential yields and practical considerations.
Synthetic Strategies and Mechanistic Considerations
The synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate can be approached from several angles, primarily revolving around the sequential introduction of the bromo and nitro substituents onto a 4-methylbenzoic acid derivative. The order of these substitutions is critical due to the directing effects of the functional groups already present on the aromatic ring.
-
Activating and Deactivating Groups: The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxyl/ester group (-COOH/-COOCH₃) and the nitro group (-NO₂) are deactivating, meta-directing groups. The bromo group (-Br) is deactivating but ortho, para-directing. Understanding the interplay of these directing effects is crucial for predicting the major product of each reaction.
The following sections will detail three plausible synthetic routes, analyze their strengths and weaknesses, and provide step-by-step protocols for each.
Caption: Overview of the three proposed synthetic routes.
Route 1: Nitration of Methyl 3-bromo-4-methylbenzoate
This route involves the initial bromination of 4-methylbenzoic acid, followed by esterification, and finally nitration. The key step is the nitration of the pre-functionalized ring.
Experimental Protocol:
Step 1: Synthesis of 3-bromo-4-methylbenzoic acid
-
This starting material is commercially available.
Step 2: Synthesis of Methyl 3-bromo-4-methylbenzoate
-
To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq.) in methanol (10 vol.), slowly add concentrated sulfuric acid (0.1 eq.) at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 3: Synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate
-
To a solution of Methyl 3-bromo-4-methylbenzoate (1.0 eq.) in concentrated sulfuric acid (5 vol.) at 0-5 °C, add a cold mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours and monitor by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Yield Analysis:
The directing effects of the methyl group (ortho, para-directing) and the bromo group (ortho, para-directing) would favor substitution at the 2- and 6-positions. The ester group, being a meta-director, would also favor substitution at the 2- and 6-positions relative to itself. The steric hindrance from the adjacent methyl and bromo groups might influence the regioselectivity. The nitration of substituted benzoic acids can be a high-yielding reaction.[1]
Route 2: Bromination of Methyl 4-methyl-2-nitrobenzoate
This pathway commences with the nitration of 4-methylbenzoic acid, followed by esterification and then bromination. The critical step in this route is the selective bromination of the nitro-substituted ring.
Experimental Protocol:
Step 1: Synthesis of 4-methyl-2-nitrobenzoic acid
-
This starting material can be synthesized by the oxidation of 2-methyl-1-nitro-4-xylene.
Step 2: Synthesis of Methyl 4-methyl-2-nitrobenzoate
-
Follow a similar Fischer esterification protocol as described in Route 1, Step 2, using 4-methyl-2-nitrobenzoic acid as the starting material.
Step 3: Synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate
-
To a solution of Methyl 4-methyl-2-nitrobenzoate (1.0 eq.) in a suitable solvent such as acetic acid or a halogenated solvent, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like AIBN, or a Lewis acid catalyst such as iron(III) bromide if using elemental bromine.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and quench any remaining brominating agent with a solution of sodium thiosulfate (if necessary).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography or recrystallization.
Yield Analysis:
In the bromination step, the methyl group is an activating ortho, para-director, while the nitro and ester groups are deactivating meta-directors. The directing effects are concerted towards the 3-position, which is ortho to the methyl group and meta to both the nitro and ester groups. This should lead to good regioselectivity for the desired product.
Route 3: Esterification of 3-bromo-4-methyl-2-nitrobenzoic acid
This approach involves the synthesis of the fully substituted benzoic acid first, followed by a final esterification step. This route has the advantage of potentially easier purification of the intermediate carboxylic acid compared to the ester.
Experimental Protocol:
Step 1: Synthesis of 3-bromo-4-methylbenzoic acid
-
This starting material is commercially available.
Step 2: Synthesis of 3-bromo-4-methyl-2-nitrobenzoic acid
-
Nitrate 3-bromo-4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids, similar to the procedure in Route 1, Step 3. The combined directing effects of the methyl, bromo, and carboxylic acid groups favor the introduction of the nitro group at the 2-position.[1]
Step 3: Synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate
-
Perform a Fischer esterification on 3-bromo-4-methyl-2-nitrobenzoic acid as described in Route 1, Step 2. Standard methods for Fischer esterification can be employed, which involve heating the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[1]
Yield Analysis:
The nitration of 3-bromo-4-methylbenzoic acid is expected to be regioselective for the 2-position. The subsequent Fischer esterification is typically a high-yielding reaction, especially when an excess of the alcohol is used to drive the equilibrium towards the product.
Comparative Yield Summary
| Route | Key Transformation | Plausible Yield Range | Advantages | Disadvantages |
| 1 | Nitration of Methyl 3-bromo-4-methylbenzoate | 70-85% | Good regioselectivity expected. | Potential for side-product formation if conditions are not carefully controlled. |
| 2 | Bromination of Methyl 4-methyl-2-nitrobenzoate | 60-80% | Strong directing group consensus for desired isomer. | Starting material may be less readily available. |
| 3 | Esterification of 3-bromo-4-methyl-2-nitrobenzoic acid | 85-95% (for esterification) | High-yielding final step; intermediate acid may be easier to purify. | Multi-step synthesis of the carboxylic acid precursor. |
Note: The plausible yield ranges are estimates based on analogous reactions reported in the literature and general principles of organic synthesis. Actual yields may vary depending on experimental conditions and scale.
Conclusion and Recommendation
All three synthetic routes present viable options for the preparation of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
-
Route 3 appears to be the most promising in terms of overall yield and purity control. The strategy of preparing the fully substituted carboxylic acid before the final, typically high-yielding, esterification step allows for potentially easier purification of the key intermediate. The nitration of 3-bromo-4-methylbenzoic acid is well-precedented in terms of its expected regioselectivity.
-
Route 1 is also a strong candidate, with the nitration of the substituted methyl benzoate being the key step. Careful control of the reaction temperature is crucial to maximize the yield of the desired isomer.
-
Route 2 is theoretically sound due to the strong directing effects leading to the desired product. However, the availability of the starting material, Methyl 4-methyl-2-nitrobenzoate, might be a limiting factor compared to the precursors in the other routes.
For researchers aiming for high purity and a reliable, scalable synthesis, Route 3 is recommended as the initial approach to explore. The clear regiochemical outcome of the nitration step and the efficiency of the final esterification make it a robust and logical choice.
References
1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28. 29.
Sources
A Guide to the Structural Validation of Methyl 3-bromo-4-methyl-2-nitrobenzoate Using 2D NMR Techniques
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of procedural validity and eventual product safety. The synthesis of substituted aromatic compounds, such as methyl 3-bromo-4-methyl-2-nitrobenzoate, often yields a mixture of isomers, making unequivocal structural determination a critical challenge. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, it frequently falls short in distinguishing between closely related isomers. This guide provides an in-depth, technically-focused comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—serve as a powerful and self-validating system for the definitive structural elucidation of methyl 3-bromo-4-methyl-2-nitrobenzoate.
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who require a robust framework for structural validation. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a deep understanding of how these techniques synergistically resolve complex structural puzzles.
The Challenge: Beyond the Ambiguity of 1D NMR
The 1D ¹H NMR spectrum of methyl 3-bromo-4-methyl-2-nitrobenzoate is expected to show two aromatic proton signals, a singlet for the methyl group, and a singlet for the methoxy group. However, the precise chemical shifts and coupling patterns of the aromatic protons may not be sufficient to definitively confirm the substitution pattern. For instance, distinguishing between the target compound and its isomer, methyl 4-bromo-3-methyl-2-nitrobenzoate, can be challenging based solely on 1D ¹H NMR data. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Solution: A Multi-faceted Approach
To achieve unambiguous structural validation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-verifying dataset.
Experimental Protocols
The following are detailed methodologies for acquiring the necessary 2D NMR spectra.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
Sample Preparation:
-
Weigh approximately 10-15 mg of the solid methyl 3-bromo-4-methyl-2-nitrobenzoate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[1]
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4][5]
Data Interpretation and Structural Elucidation
The following sections detail the interpretation of the data from each 2D NMR experiment to systematically build the structure of methyl 3-bromo-4-methyl-2-nitrobenzoate.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of substituent effects, the predicted ¹H and ¹³C NMR spectral data for methyl 3-bromo-4-methyl-2-nitrobenzoate are summarized in the tables below. These predictions provide a reference for interpreting the experimental data.
Table 1: Predicted ¹H NMR Data for Methyl 3-bromo-4-methyl-2-nitrobenzoate
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.6 - 7.8 | Doublet | 1H |
| H-6 | 7.4 - 7.6 | Doublet | 1H |
| -OCH₃ (Ester) | 3.9 - 4.0 | Singlet | 3H |
| -CH₃ (Ring) | 2.4 - 2.6 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for Methyl 3-bromo-4-methyl-2-nitrobenzoate
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | 164 - 166 |
| C-2 (Ar-NO₂) | 148 - 152 |
| C-4 (Ar-CH₃) | 140 - 144 |
| C-6 (Ar-H) | 134 - 138 |
| C-1 (Ar-COOCH₃) | 130 - 133 |
| C-5 (Ar-H) | 128 - 131 |
| C-3 (Ar-Br) | 118 - 122 |
| -OCH₃ (Ester) | ~53 |
| -CH₃ (Ring) | 20 - 23 |
COSY Analysis: Mapping Proton-Proton Couplings
The COSY spectrum is the first step in piecing together the proton framework of the molecule. For methyl 3-bromo-4-methyl-2-nitrobenzoate, we expect to see a cross-peak between the two aromatic protons, H-5 and H-6, confirming their adjacency. The absence of other correlations in the aromatic region supports the presence of only two neighboring protons.
Caption: COSY correlation showing the coupling between adjacent aromatic protons H-5 and H-6.
HSQC Analysis: Linking Protons to their Carbons
The HSQC experiment provides direct one-bond correlations between protons and the carbons they are attached to.[4] This is a crucial step in assigning the carbon signals. The expected correlations are:
-
The aromatic proton H-5 will show a cross-peak with the aromatic carbon C-5.
-
The aromatic proton H-6 will show a cross-peak with the aromatic carbon C-6.
-
The methyl protons of the ester will correlate with the methoxy carbon.
-
The methyl protons on the ring will correlate with the C-4 methyl carbon.
Caption: HSQC correlations showing direct one-bond connections between protons and carbons.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC experiment is the key to connecting the different fragments of the molecule by identifying long-range (2- and 3-bond) correlations.[4] This is where the definitive structural proof lies. Key expected HMBC correlations for methyl 3-bromo-4-methyl-2-nitrobenzoate are:
-
H-5 should show correlations to:
-
C-1 (3-bond)
-
C-3 (2-bond)
-
C-4 (2-bond)
-
C-6 (2-bond, often weak or absent)
-
-
H-6 should show correlations to:
-
C-2 (2-bond)
-
C-4 (3-bond)
-
C-5 (2-bond, often weak or absent)
-
-
The ring methyl protons should show correlations to:
-
C-3 (2-bond)
-
C-4 (1-bond, suppressed)
-
C-5 (3-bond)
-
-
The ester methoxy protons should show a correlation to the carbonyl carbon (C=O) (2-bond).
These correlations, when mapped onto the proposed structure, provide a network of connectivity that confirms the substitution pattern. For example, the correlation between the ring methyl protons and C-3 and C-5 places the methyl group definitively at the C-4 position, adjacent to the bromine at C-3 and the proton at C-5.
Caption: Key HMBC correlations confirming the structure of methyl 3-bromo-4-methyl-2-nitrobenzoate.
Comparison with an Alternative Isomer
To further solidify the structural assignment, it is instructive to compare the expected HMBC correlations for the target compound with those of a plausible isomer, such as methyl 4-bromo-3-methyl-2-nitrobenzoate.
Table 3: Comparison of Key HMBC Correlations
| Proton | Methyl 3-bromo-4-methyl-2-nitrobenzoate Correlations | Methyl 4-bromo-3-methyl-2-nitrobenzoate Correlations |
| Ring -CH₃ | C-3 (Br), C-5 (H) | C-2 (NO₂), C-4 (Br) |
| H-5 | C-3 (Br), C-4 (CH₃) | C-3 (CH₃), C-4 (Br) |
| H-6 | C-2 (NO₂), C-4 (CH₃) | C-2 (NO₂), C-5 (H) |
The distinct correlation patterns provide a clear means of differentiation. For example, in the correct structure, the ring methyl protons will show a correlation to a carbon bearing a bromine (C-3), whereas in the isomer, they would correlate to a carbon with a nitro group (C-2).
Conclusion
The structural validation of methyl 3-bromo-4-methyl-2-nitrobenzoate serves as a compelling example of the power of 2D NMR spectroscopy. By systematically applying and interpreting data from COSY, HSQC, and HMBC experiments, a self-consistent and unambiguous structural assignment can be achieved. This multi-technique approach moves beyond the limitations of 1D NMR, providing the high level of confidence required in modern chemical research and development. The causality behind the experimental choices—using COSY to establish proton neighbors, HSQC to link protons to their carbons, and HMBC to build the complete molecular framework—demonstrates a robust and logical workflow for tackling complex structural elucidation challenges.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][4]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Chemistry LibreTexts. (2022, October 4). COSY Spectra. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][6]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][7]
Sources
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- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. youtube.com [youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Comparative Biological Activity of Methyl 3-bromo-4-methyl-2-nitrobenzoate Derivatives: A Guide to p38α MAPK Inhibitor Development
Executive Summary
In modern oncology and inflammation drug discovery, selecting the right synthetic scaffold is as critical as the biological target itself. Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS 320740-33-8) has emerged as a highly privileged building block for the synthesis of kinase inhibitors. This guide provides an objective, data-driven comparison of two distinct indazole derivatives synthesized from this scaffold, evaluating their performance as p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors.
Designed for researchers and drug development professionals, this guide dissects the structure-activity relationship (SAR), explains the causality behind our assay designs, and provides self-validating experimental protocols for immediate laboratory implementation.
Scaffold Rationale & Chemical Causality
The architectural brilliance of Methyl 3-bromo-4-methyl-2-nitrobenzoate lies in its orthogonal reactivity, which allows for precise, sequential modifications:
-
The 3-Bromo Position (Diversification): The C–Br bond undergoes oxidative addition with Palladium(0) significantly faster than the ester's C–O bond. This enables highly chemoselective Suzuki-Miyaura cross-coupling [1], allowing us to introduce diverse aryl or heteroaryl groups to probe the kinase's hydrophobic pocket.
-
The 4-Methyl Group (Selectivity): Once bound to the kinase, this methyl group provides essential steric bulk that precisely occupies the "gatekeeper" pocket (Thr106 in p38α), preventing off-target binding to kinases with larger gatekeeper residues.
-
The 2-Nitro & Methyl Ester (Core Formation): Reduction of the nitro group to an amine, followed by intramolecular cyclization with the adjacent ester, yields a rigid indazole or quinazolinone core. This core acts as a critical hinge-binding motif, forming indispensable hydrogen bonds with the backbone amide of Met109 in the p38α ATP-binding pocket [2].
Fig 1: Synthetic and biological screening workflow for indazole derivatives.
Comparative SAR Analysis: Derivative A vs. Derivative B
To evaluate the biological activity of this scaffold, we synthesized two indazole derivatives differing only at the R-group introduced via Suzuki coupling at the original 3-bromo position.
-
Derivative A: Features a lipophilic 4-fluorophenyl group.
-
Derivative B: Features a polar pyridin-3-yl group.
Quantitative Performance Comparison
| Parameter | Derivative A (4-Fluorophenyl) | Derivative B (Pyridin-3-yl) | Assay Significance |
| p38α IC₅₀ (nM) | 12.4 ± 1.2 | 85.1 ± 4.3 | Biochemical target engagement. |
| THP-1 TNF-α IC₅₀ (nM) | 45.2 ± 3.8 | 210.5 ± 12.1 | Cellular functional efficacy. |
| Kinetic Solubility (µM) | 15 | >100 | Formulation & bioavailability potential. |
| HLM T₁/₂ (min) | >60 | 35 | Human Liver Microsome metabolic stability. |
Expert Insight: Derivative A exhibits superior biochemical and cellular potency. The causality here is structural: the 4-fluorophenyl group provides optimal van der Waals interactions within the lipophilic DFG-out pocket of p38α. However, its high lipophilicity results in poor kinetic solubility. Derivative B introduces a basic nitrogen (pyridine) which drastically improves aqueous solubility but incurs a desolvation penalty upon binding, resulting in a ~7-fold drop in target potency.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, embedding quality control metrics directly into the workflow.
Protocol 1: Biochemical TR-FRET p38α Kinase Assay
Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence or AlphaScreen. By applying a 100 µs measurement delay, short-lived background fluorescence from aggregated or colored library compounds decays completely before the long-lived Lanthanide (Europium) emission is recorded. This drastically reduces false positives—a critical standard in kinase drug discovery [3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of Derivative A/B (10-point dose-response in 100% DMSO) into a 384-well low-volume black plate.
-
Enzyme Addition: Add 5 µL of p38α kinase (final concentration 1 nM) to all wells. Validation Step: Include wells with buffer only (0% activity control) and DMSO only (100% activity control).
-
Incubation: Incubate at room temperature (RT) for 15 minutes to allow for compound-kinase pre-equilibrium.
-
Reaction Initiation: Add 5 µL of substrate mix containing 2 µM ATF2 peptide and 100 µM ATP. Incubate for 60 minutes at RT.
-
Detection Mix: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Eu-anti-phospho-ATF2 antibody (2 nM), and ULight-labeled secondary tracer (10 nM).
-
Readout & Validation: Read the plate on a Tecan SPARK reader (Ex: 340 nm, Em: 615 nm and 665 nm, 100 µs delay).
-
Self-Validation: Calculate the Z'-factor using the 0% and 100% activity controls. The assay is only deemed valid if Z' > 0.65 .
-
Protocol 2: Cellular THP-1 TNF-α Release Assay
Causality & Rationale: Biochemical potency does not guarantee cellular permeability or efficacy. p38α directly regulates the biosynthesis of pro-inflammatory cytokines. By stimulating THP-1 monocytes with Lipopolysaccharide (LPS), we force the activation of the TLR4/p38 pathway. Measuring the suppression of TNF-α release confirms that the inhibitor successfully crosses the cell membrane and functions in a complex biological matrix.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 cells at
cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. -
Compound Treatment: Pre-treat cells with serial dilutions of Derivative A or B for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.
-
Supernatant Harvest & ELISA: Centrifuge plates at 1200 rpm for 5 minutes. Transfer 50 µL of supernatant to a human TNF-α ELISA plate. Develop and read absorbance at 450 nm.
-
Counter-Screen (Self-Validation): To the remaining cells in the original plate, add 50 µL of CellTiter-Glo reagent. Read luminescence to measure ATP levels (cell viability).
-
Self-Validation: If cell viability drops below 85% at any concentration, the corresponding TNF-α reduction is flagged as a false positive due to cytotoxicity rather than target-specific inhibition.
-
Fig 2: p38α MAPK signaling pathway and targeted intervention by indazole derivatives.
References
-
Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf (Assay Guidance Manual) URL:[Link]
-
Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: Molecules (via PubMed Central) URL:[Link]
-
Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation Source: RSC Advances URL:[Link]
Sources
- 1. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-bromo-4-methyl-2-nitrobenzoate
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8, MW: 274.07) [1] requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior.
This guide provides drug development professionals and researchers with a self-validating, field-proven operational protocol for the safe handling, transfer, and disposal of this specific halogenated nitroaromatic compound.
Mechanistic Hazard Profiling: The "Why" Behind the Safety
To design an effective safety protocol, we must first understand the chemical causality of the hazards:
-
Electrophilic Sensitization: The aromatic ring of Methyl 3-bromo-4-methyl-2-nitrobenzoate is highly electron-deficient. The strongly electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups activate the ring, making the bromine atom highly susceptible to nucleophilic aromatic substitution (
). In a biological context, this means the compound can covalently bind to nucleophilic residues (e.g., thiols in skin proteins), acting as a potent skin sensitizer and irritant. -
Dermal Penetration: The lipophilic nature of the methyl ester moiety facilitates rapid transport across the stratum corneum (the outer layer of skin), necessitating strict barrier protection.
-
Environmental Toxicity: Halogenated nitroaromatics exhibit high persistence and pose a severe hazard for aquatic toxicity[2]. They do not readily biodegrade, making proper downstream waste segregation critical.
Personal Protective Equipment (PPE) Matrix
According to OSHA standards for personal protective equipment[3], hazard mitigation must rely on properly fitted, task-specific gear. The following matrix outlines the required PPE, grounded in the chemical's specific mechanistic risks.
| PPE Category | Specification | Mechanistic Causality & Self-Validation |
| Hand Protection | Nitrile or Neoprene gloves (≥ 0.11 mm thickness). Double-gloving is mandatory. | Causality: Halogenated aromatics can rapidly permeate standard latex. Nitrile provides a superior barrier against lipophilic esters.Validation: Perform the "inflation test" prior to donning to verify structural integrity. A compromised glove negates the breakthrough time. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 compliant unvented safety goggles. | Causality: Fine crystalline powders can aerosolize during transfer, causing severe ocular irritation and potential corneal damage.Validation: Ensure a flush, airtight seal against the face; standard safety glasses with side shields are insufficient for airborne particulates. |
| Body Protection | Flame-resistant (FR) lab coat with fitted cuffs. | Causality: Prevents the accumulation of static-charged particulates on clothing and protects against incidental contact.Validation: Cuffs must be tucked under the outer glove to eliminate exposed skin at the wrists. |
| Respiratory Protection | N95/P100 particulate respirator (if handled outside a ventilated enclosure). | Causality: Mitigates the inhalation of aerosolized, highly sensitizing dust[3].Validation: Perform a positive/negative pressure seal check before entering the workspace. |
Operational Workflow & Handling Protocol
Following the National Research Council's Prudent Practices in the Laboratory[4], all operations involving halogenated nitrobenzoates must be treated as high-risk for cross-contamination.
Step 1: Pre-Operation Environmental Verification
-
Action: Conduct all handling inside a certified chemical fume hood or a Class II Type A2 biological safety cabinet with a minimum face velocity of 0.5 m/s (100 fpm).
-
Validation: Tape a small piece of tissue (e.g., a Kimwipe) to the bottom of the sash. An inward flutter visually validates negative pressure before you open the chemical container.
Step 2: Static-Free Weighing Protocol
-
Action: Use an anti-static gun (ionizer) on the weigh boat, the spatula, and the analytical balance draft shield. Weigh the required mass of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
-
Causality: Halogenated nitrobenzoate powders are highly prone to static cling. Static discharge can cause sudden aerosolization of the powder or result in inaccurate mass readings.
-
Validation: The balance reading stabilizes rapidly without drift, confirming the absence of static interference and air drafts.
Step 3: Closed-System Transfer
-
Action: Transfer the pre-weighed solid into the reaction vessel using a static-free, wide-neck funnel. Wash the residual powder from the funnel directly into the vessel using the planned reaction solvent (e.g., DMF or THF).
-
Validation: Visual inspection confirms no residual powder remains on the vessel neck or funnel, ensuring a hermetic seal when the septum is applied.
Spill Response & Decontamination
In the event of a localized spill, immediate and controlled action is required to prevent aerosolization[5].
-
Containment: Isolate the area. Do NOT sweep dry powder , as the mechanical action will generate a toxic aerosol cloud.
-
Suppression & Absorption: Cover the spilled powder with damp absorbent pads (lightly wetted with a dilute surfactant or compatible solvent like isopropanol) to suppress dust generation.
-
Collection: Use non-sparking, disposable tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
-
Validation: Swab the spill area with ethanol. Inspect the area visually (and under UV light, as many conjugated nitroaromatics fluoresce or absorb strongly) to verify complete molecular decontamination.
Waste Disposal & Environmental Logistics
Because halogenated nitroaromatics are highly toxic to aquatic environments[2], they must never enter the standard municipal waste or aqueous waste streams.
-
Segregation: Classify all reaction filtrates, contaminated gloves, and empty vials strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents to prevent complex, exothermic side reactions.
-
Labeling: Clearly label the container with: "Contains: Methyl 3-bromo-4-methyl-2-nitrobenzoate (Halogenated Nitroaromatic) - Toxic, Environmental Hazard."
-
Disposal Route: The waste must be routed to a licensed facility for high-temperature incineration equipped with flue gas scrubbers. This is the only acceptable method to safely neutralize the resulting Hydrogen Bromide (HBr) and Nitrogen Oxide (
) emissions generated during thermal destruction[4].
Workflow Visualization
Fig 1. End-to-end safe handling and disposal workflow for halogenated nitrobenzoates.
References
-
Title: methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS号320740-33-8 Source: Molaid Chemical Database URL: [Link]
-
Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf) URL: [Link]
-
Title: Completed Sustainable Futures Summary Assessment Using P2 Framework Models Source: United States Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS号 320740-33-8 - 摩熵化学 [molaid.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
